Product packaging for 5-Nitrooxindole(Cat. No.:CAS No. 20870-79-5)

5-Nitrooxindole

Cat. No.: B181547
CAS No.: 20870-79-5
M. Wt: 178.14 g/mol
InChI Key: JQCGHRDKVZPCRO-UHFFFAOYSA-N
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Description

5-Nitrooxindole is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B181547 5-Nitrooxindole CAS No. 20870-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCGHRDKVZPCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282253
Record name 5-Nitrooxindole
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-79-5
Record name 20870-79-5
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Record name 20870-79-5
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Record name 5-Nitro-2-oxindole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrooxindole, a derivative of oxindole, serves as a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring an aromatic nitro group, imparts unique electronic and chemical properties that make it a valuable starting material for the synthesis of various biologically active compounds. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems, guiding formulation strategies, and informing the design of novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols and logical workflows.

Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various chemical and biological environments. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
IUPAC Name 5-nitro-1,3-dihydroindol-2-one[1]
Appearance (Not explicitly found in search results)
Melting Point (Not explicitly found in search results)
Solubility (Not explicitly found in search results)
logP (Octanol/Water Partition Coefficient) (Not explicitly found in search results)
pKa (Not explicitly found in search results)

Note: Specific experimental values for appearance, melting point, solubility, logP, and pKa for this compound were not available in the initial search results. These would typically be determined experimentally.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2][3]

¹H NMR Spectral Data (Predicted) (Specific experimental data for this compound was not found; typical chemical shift ranges are provided for a similar scaffold.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (aromatic)7.0 - 8.5m-
CH₂~3.6s-
NH~10.5br s-

¹³C NMR Spectral Data (Predicted) (Specific experimental data for this compound was not found; typical chemical shift ranges are provided.)

CarbonChemical Shift (δ, ppm)
C=O175 - 180
C-NO₂140 - 150
C (aromatic)110 - 145
CH₂~36
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.[4][5] The spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, CH₂)2850 - 2960Medium
C=O Stretch (amide, lactam)1680 - 1720Strong
C=C Stretch (aromatic)1450 - 1600Medium
N-O Stretch (nitro group, asymmetric)1500 - 1550Strong
N-O Stretch (nitro group, symmetric)1330 - 1370Strong

Synthesis and Biological Context

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for producing 5-nitro-1H-indole-2,3-dione derivatives, which have been evaluated for their cytotoxic and antineoplastic activities.[6] Derivatives have been investigated for their potential to act as lethal mutagens against viruses by being incorporated into viral RNA by RNA-dependent RNA polymerases (RdRP), thereby inducing "error catastrophe".[7] The core oxindole structure is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and reactivity, making it a target for further chemical modification.[6][8]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of dry this compound.[9] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).[9] If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9]

  • Heating: Heat the apparatus rapidly at first to determine an approximate melting point.

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat again, but slowly (at a rate of 1-2°C per minute) as the temperature approaches the approximate melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility provides insight into a compound's polarity and is critical for designing appropriate solvents for reactions, purification, and formulation.[11] The "like dissolves like" principle is a key guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[11]

Methodology (Qualitative):

  • Preparation: Place approximately 25 mg of this compound into a small test tube.[12]

  • Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions.[12]

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[12][13]

  • Observation: Observe whether the compound dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[13]

  • Acid/Base Testing: For water-insoluble compounds, solubility in aqueous acid (5% HCl) suggests a basic functional group (e.g., an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group.[14][15]

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure.[16]

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[16]

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[17] The final solution height should be about 4-5 cm.[16][17]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer.[17] Acquire the ¹H spectrum first, followed by the ¹³C spectrum and other relevant experiments like DEPT-135 to determine carbon multiplicities (CH, CH₂, CH₃).[16]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

IR Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups.

Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[18]

  • Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[18]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[18]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] The instrument measures the absorption of infrared radiation at different frequencies.[5]

  • Analysis: Analyze the resulting spectrum by identifying the characteristic absorption peaks corresponding to the functional groups present in this compound.

Visualizations: Workflows and Logic Diagrams

experimental_workflow Figure 1. General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_structure Spectroscopy cluster_properties Properties synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Check (TLC, HPLC, Melting Point) purification->purity structure Structural Confirmation purity->structure physchem Physicochemical Property Measurement purity->physchem nmr NMR (¹H, ¹³C) structure->nmr ir IR structure->ir ms Mass Spec. structure->ms sol Solubility physchem->sol pka pKa physchem->pka logp logP physchem->logp

Caption: General workflow for the synthesis and characterization of this compound.

solubility_test Figure 2. Decision Tree for Solubility Classification start Start with this compound Sample water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble soluble_water Soluble in Water (Polar Compound) water->soluble_water Soluble naoh Test in 5% NaOH hcl->naoh Insoluble soluble_hcl Soluble in HCl (Basic Compound, e.g., Amine) hcl->soluble_hcl Soluble h2so4 Test in conc. H₂SO₄ naoh->h2so4 Insoluble soluble_naoh Soluble in NaOH (Acidic Compound) naoh->soluble_naoh Soluble nahco3 Test in 5% NaHCO₃ soluble_nahco3 Soluble in NaHCO₃ (Strongly Acidic, e.g., Carboxylic Acid) nahco3->soluble_nahco3 Soluble insoluble_nahco3 Insoluble in NaHCO₃ (Weakly Acidic, e.g., Phenol) nahco3->insoluble_nahco3 Insoluble soluble_h2so4 Soluble in H₂SO₄ (Neutral, contains N or O) h2so4->soluble_h2so4 Soluble inert Inert Compound (e.g., Alkane, Alkyl Halide) h2so4->inert Insoluble soluble_naoh->nahco3

Caption: Logical flow for determining the solubility class of an organic compound.

nmr_elucidation Figure 3. Workflow for NMR-Based Structure Elucidation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_info Derived Information h1_nmr ¹H NMR info_h1 Number of Signals Chemical Shift (Environment) Integration (Proton Ratio) Splitting (n+1 Rule) h1_nmr->info_h1 c13_nmr ¹³C NMR info_c13 Number of Signals Chemical Shift (C-Type) c13_nmr->info_c13 dept DEPT-135 info_dept Distinguishes CH, CH₂, CH₃ dept->info_dept cosy COSY (H-H Correlation) info_cosy Identifies Adjacent Protons cosy->info_cosy hsqc HSQC (C-H Correlation) info_hsqc Connects Protons to Attached Carbons hsqc->info_hsqc hmbc HMBC (Long-Range C-H Correlation) info_hmbc Connects Protons to Carbons 2-3 Bonds Away hmbc->info_hmbc structure Propose Structure info_h1->structure info_c13->structure info_dept->structure info_cosy->structure info_hsqc->structure info_hmbc->structure

Caption: Logical relationships between NMR experiments and derived structural information.

References

Synthesis and Screening of 5-Nitrooxindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-nitrooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Derivatives of this compound have shown potent efficacy against various cancer cell lines. Their mechanism of action is often multifaceted, involving the targeting of key cellular processes such as cell cycle regulation and programmed cell death. This technical guide provides an in-depth overview of the synthesis of this compound derivatives and the subsequent screening methodologies employed to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. Two prominent synthetic routes involve the functionalization of the 5-nitroindole core via reactions such as the Vilsmeier-Haack reaction and condensation reactions to introduce diverse pharmacophores.

General Synthetic Workflow

Synthetic Workflow 5-Nitroindole 5-Nitroindole Indole-3-carboxaldehyde Indole-3-carboxaldehyde 5-Nitroindole->Indole-3-carboxaldehyde Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Indole-3-carboxaldehyde Pyrrolidine-substituted derivatives Pyrrolidine-substituted derivatives Indole-3-carboxaldehyde->Pyrrolidine-substituted derivatives Reductive Amination Substituted Amines Substituted Amines Substituted Amines->Pyrrolidine-substituted derivatives 5-Nitro-1H-indole-2,3-dione 5-Nitro-1H-indole-2,3-dione Thiosemicarbazone derivatives Thiosemicarbazone derivatives 5-Nitro-1H-indole-2,3-dione->Thiosemicarbazone derivatives Condensation N-substituted-thiosemicarbazides N-substituted-thiosemicarbazides N-substituted-thiosemicarbazides->Thiosemicarbazone derivatives

Caption: General synthetic routes for this compound derivatives.

Screening of this compound Derivatives

A multi-tiered screening approach is typically employed to evaluate the biological activity of newly synthesized this compound derivatives. This process begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Screening Workflow

Screening Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Cytotoxicity Assays (e.g., Alamar Blue, NCI-60) Secondary Screening Secondary Screening Primary Screening->Secondary Screening Identify Active Compounds Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Target-based Assays (e.g., Kinase Inhibition, G4-FID) Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Elucidate Pathway (e.g., Cell Cycle Analysis, ROS Detection)

Caption: A typical workflow for screening this compound derivatives.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the logarithm of the 50% growth inhibition (log10GI50) are provided as measures of potency.

CompoundCell LineAssayIC50 (µM)Reference
5 HeLaAlamar Blue5.08 ± 0.91[1]
7 HeLaAlamar Blue5.89 ± 0.73[1]
4l HOP-62 (Non-Small Cell Lung)SRB-[2]
4l HL-60(TB) (Leukemia)SRB-[2]
4l MOLT-4 (Leukemia)SRB-[2]
CompoundCell LineAssaylog10GI50Reference
4l HOP-62 (Non-Small Cell Lung)SRB< -8.00[2]
4l HL-60(TB) (Leukemia)SRB-6.30[2]
4l MOLT-4 (Leukemia)SRB-6.18[2]

Experimental Protocols

Synthesis of 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones[2]
  • Condensation: A mixture of 5-nitro-1H-indole-2,3-dione (1) and an appropriate N-substituted-thiosemicarbazide (2a-k) is prepared.

  • Reaction: The mixture is treated with morpholine or piperidine and formaldehyde.

  • Purification: The resulting 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones (4a-m) are purified.

  • Characterization: The structures of the synthesized compounds are confirmed using analytical and spectral methods such as IR, 1H-NMR, and EIMS.

Vilsmeier-Haack Reaction for Indole-3-carboxaldehyde Synthesis[3][4][5][6][7]
  • Reagent Preparation: To a solution of the indole substrate in DMF, (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) is added at 0 °C.

  • Reaction: The reaction mixture is stirred for several hours at room temperature.

  • Work-up: A solution of NaOAc in water is added at 0 °C. The mixture is then diluted with water and extracted with an organic solvent (e.g., Et2O).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired aldehyde.

NCI-60 Human Tumor Cell Line Screen[8][9][10][11][12]
  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.

  • Drug Addition: Experimental drugs, solubilized in DMSO, are added to the plates. For the initial screen, a single high dose (10⁻⁵ M) is used.

  • Further Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Determination: Cell viability is determined using the Sulforhodamine B (SRB) protein assay.

  • Data Analysis: The percentage of growth is calculated relative to no-drug controls and to the cell count at the time of drug addition. Compounds showing significant growth inhibition proceed to a five-dose screen.

Alamar Blue Cell Viability Assay[1][2][13][14][15]
  • Cell Preparation: Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

  • Reagent Addition: Alamar Blue reagent is added to each well, typically at 10% of the culture volume.

  • Incubation: The plate is incubated at 37°C for 1-4 hours, protected from light.

  • Measurement: The fluorescence or absorbance is measured using a microplate reader. Fluorescence is typically read with an excitation of 560 nm and emission at 590 nm. Absorbance is measured at 570 nm and 600 nm.

  • Data Analysis: The percentage of viable cells is calculated by comparing the fluorescence or absorbance of treated cells to untreated controls.

Cell Cycle Analysis by Flow Cytometry[16][17][18][19][20]
  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on the fluorescence intensity of the PI stain.

c-Myc G-Quadruplex Fluorescent Intercalator Displacement (FID) Assay[21][22][23][24][25]
  • Principle: This assay measures the ability of a compound to displace a fluorescent probe (e.g., Thiazole Orange) that is bound to the c-Myc G-quadruplex DNA.

  • Procedure: A solution containing the c-Myc G-quadruplex DNA and the fluorescent probe is prepared. The test compound is then titrated into the solution.

  • Measurement: The decrease in fluorescence intensity is monitored as the test compound displaces the probe.

  • Analysis: The data is used to determine the binding affinity of the compound for the G-quadruplex.

Microscale Thermophoresis (MST)[26][27][28][29][30]
  • Principle: MST measures the change in the thermophoretic movement of a fluorescently labeled molecule (e.g., DNA) upon binding to a ligand (the test compound).

  • Procedure: A constant concentration of the fluorescently labeled DNA is mixed with varying concentrations of the test compound.

  • Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescent molecules is monitored.

  • Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).

Mechanism of Action: Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways. A key mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression. Furthermore, these compounds can induce the production of reactive oxygen species (ROS), triggering apoptotic cell death.

c-Myc and ROS Signaling Pathway

Signaling Pathway cluster_0 This compound Derivative Action cluster_1 c-Myc Pathway cluster_2 ROS Pathway Derivative Derivative cMyc_G4 c-Myc G-Quadruplex Derivative->cMyc_G4 Stabilizes ROS Increased ROS Derivative->ROS Induces cMyc_Transcription c-Myc Transcription cMyc_G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Decreases Cell_Cycle_Arrest Cell Cycle Arrest (G1/Sub-G1) cMyc_Protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound derivatives.

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. The synthetic methodologies outlined in this guide provide a framework for generating diverse chemical libraries for screening. The detailed experimental protocols for a range of in vitro assays will enable researchers to effectively evaluate the biological activity of these compounds and elucidate their mechanisms of action. The understanding of the key signaling pathways, such as the c-Myc and ROS-mediated apoptosis pathways, will be instrumental in the rational design and optimization of future lead candidates. This comprehensive technical guide serves as a valuable resource for advancing the discovery and development of this compound-based anticancer drugs.

References

The 5-Nitrooxindole Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-nitrooxindole scaffold, a heterocyclic motif, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold and its close analogs, with a focus on its anticancer, antiviral, and antimicrobial potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold and its near structural analog, 5-nitroindole, have shown potent anticancer activities against a variety of cancer cell lines. The primary mechanism of action involves a dual approach: the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).[1][2]

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[3] The guanine-rich promoter region of the c-Myc gene can fold into a G-quadruplex secondary structure, which acts as a transcriptional repressor.[3] 5-nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex, effectively silencing c-Myc expression.[2][3] This leads to a decrease in c-Myc protein levels, which in turn disrupts the cell cycle, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[2][3]

Furthermore, some 5-nitroindole compounds increase the intracellular concentration of ROS, leading to oxidative stress and mitochondrial damage, which further contributes to apoptotic cell death.[2][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro efficacy of representative 5-nitroindole and 5-nitroisatin derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [4]

CompoundIC50 (µM)c-Myc G-Quadruplex Binding (DC50, µM)
5 5.08 ± 0.91< 10
7 5.89 ± 0.73< 10
12 > 50< 10

Table 2: Anticancer Activity of 5-Nitroisatin Derivatives against MCF-7 (Breast Cancer) Cell Line [5][6]

CompoundActivity after 24hActivity after 48hActivity after 72h
9 (1,2,4-triazine-3-thione) Strongest--
7 (1,2,4-triazine-3-ol) -Good-
11 (1,2-diazino) --Good
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key molecular events.

c_Myc_Downregulation cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects drug This compound Derivative g4 c-Myc Promoter G-Quadruplex drug->g4 Binds and Stabilizes cmyc_transcription c-Myc Transcription g4->cmyc_transcription Inhibits cmyc_protein c-Myc Protein cmyc_transcription->cmyc_protein Leads to decreased cell_cycle Cell Cycle Progression cmyc_protein->cell_cycle Disrupts apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: c-Myc Downregulation Pathway. (Within 100 characters)

ROS_Induced_Apoptosis cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis_cascade Apoptosis Cascade drug This compound Derivative ros Reactive Oxygen Species (ROS) drug->ros Increases stress Oxidative Stress ros->stress mito Mitochondrial Damage stress->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ROS-Induced Apoptosis Pathway. (Within 100 characters)

Antiviral Activity

The oxindole core, particularly in the form of spirooxindole derivatives, has demonstrated significant potential as a scaffold for the development of antiviral agents.[1] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of various spirooxindole derivatives.

Table 3: Antiviral Activity of Spirooxindole Derivatives

Compound ClassVirusTargetActivityReference
Spiro-cyclopropane oxindoleHIVReverse TranscriptaseEC50 = ~75 nM[1]
Spirooxindole derivativeInfluenza A (A/Jinan/15/90)-IC50 = 4.12 µg/mL[1]
Phenylsulfonyl spirooxindoleMERS-CoV-IC50 = 11 µM[7][8]
Phenylsulfonyl spirooxindoleSARS-CoV-2-IC50 = 17 µM[7][8]
Phenylsulfonyl spirooxindole (combination)SARS-CoV-2-IC50 = 3.275 µM[7][8]

Antimicrobial and Antiprotozoal Activity

The 5-nitroisatin moiety, a close analog of this compound, has been incorporated into various heterocyclic derivatives to explore their antimicrobial and antiprotozoal activities.[3] In particular, 5-nitroisatin-derived thiosemicarbazones have shown promising antileishmanial potential.[3]

Quantitative Antiprotozoal Activity Data

The following table summarizes the in vitro antileishmanial activity of N4-substituted 5-nitroisatin-3-thiosemicarbazones.

Table 4: Antileishmanial Activity of 5-Nitroisatin-3-Thiosemicarbazone Derivatives [3]

CompoundSubstitutionIC50 (µg/mL)
5 ortho-methylphenyl1.78 ± 0.35
7 para-methylphenyl0.44 ± 0.02
19 -1.91 ± 0.04
28 -4.28 ± 0.75
Pentamidine (Standard) -5.09 ± 0.04

Experimental Protocols and Workflows

A systematic approach is crucial for the synthesis and biological evaluation of novel this compound derivatives. The following diagram outlines a general experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials (e.g., 5-Nitroisatin) synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, Alamar Blue) characterization->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial g4_binding G-Quadruplex Binding (FID, CD Spectroscopy) cytotoxicity->g4_binding For active anticancer hits gene_expression Gene/Protein Expression (qRT-PCR, Western Blot) g4_binding->gene_expression cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) gene_expression->cell_cycle_analysis apoptosis_assays Apoptosis Assays (Caspase activity, Annexin V) cell_cycle_analysis->apoptosis_assays ros_detection ROS Detection (e.g., DCFH-DA) apoptosis_assays->ros_detection

Caption: General Experimental Workflow for this compound Derivatives. (Within 100 characters)
Key Experimental Methodologies

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle controls.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

2. c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

  • Principle: This assay measures the ability of a compound to displace a fluorescent intercalator (e.g., Thiazole Orange) from the G-quadruplex DNA. A decrease in fluorescence indicates that the test compound is binding to the G-quadruplex.

  • Protocol:

    • Prepare G-Quadruplex: Anneal the c-Myc G-quadruplex-forming oligonucleotide by heating and slow cooling in a potassium-containing buffer.

    • Assay Setup: In a 96-well plate, add the folded G-quadruplex DNA (e.g., 0.25 µM), the fluorescent intercalator (e.g., 0.5 µM Thiazole Orange), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of fluorescence decrease and determine the DC50 value (the concentration of the compound that causes a 50% reduction in fluorescence).[3]

3. Antiviral Assay (Plaque Reduction Assay)

  • Principle: This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Protocol:

    • Cell Monolayer: Seed susceptible cells in 6-well plates to form a confluent monolayer.

    • Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period.

    • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

    • Incubation: Incubate the plates until viral plaques are visible.

    • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

4. Antimicrobial Susceptibility Test (Broth Microdilution for MIC)

  • Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold and its close analogs represent a versatile and promising platform for the discovery of new therapeutic agents. The well-documented anticancer activity, driven by the dual mechanism of c-Myc G-quadruplex stabilization and ROS induction, provides a strong rationale for further investigation. The emerging data on the antiviral and antimicrobial potential of related structures further broadens the therapeutic landscape for this scaffold. The detailed protocols and workflows provided in this guide are intended to facilitate and standardize the evaluation of new this compound derivatives, ultimately accelerating their potential translation into clinical candidates.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The therapeutic potential of novel small molecules is a driving force in modern drug discovery. Among these, 5-Nitrooxindole has emerged as a compound of interest, though its precise mechanism of action remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of related nitro and oxindole compounds to propose a putative mechanism of action for this compound and to outline a comprehensive research framework for its elucidation.

Executive Summary

While direct evidence for the specific mechanism of action of this compound is not yet robustly established in publicly available literature, the biological activities of structurally related nitro-containing compounds and oxindole derivatives provide a strong foundation for hypothesizing its potential pathways of action. This document outlines these putative mechanisms, details hypothetical experimental protocols for their investigation, and presents potential quantitative data in a structured format to guide future research for drug development professionals, researchers, and scientists. The core hypothesis is that this compound likely exerts its biological effects through a combination of redox-mediated processes, characteristic of nitro compounds, and modulation of key cellular signaling pathways, a hallmark of the oxindole scaffold.

Proposed Mechanism of Action: A Dual-Pronged Approach

The chemical architecture of this compound suggests a multi-faceted mechanism of action, leveraging the properties of both its nitro and oxindole moieties.

Redox Cycling and Oxidative Stress

The nitroaromatic group is a well-known pharmacophore and, in some cases, a toxicophore that can undergo intracellular reduction to form a nitro anion radical.[1][2][3] This process can trigger a cascade of redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism commonly exploited in antimicrobial and anticancer agents.[1][2][3]

Modulation of Cellular Signaling Pathways

The oxindole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. While the specific targets of this compound are unknown, related oxindole derivatives have been shown to inhibit key signaling molecules involved in cell proliferation, survival, and inflammation.

A proposed signaling pathway for the effects of this compound, based on the activities of related compounds, is depicted below. This hypothetical pathway suggests that this compound may induce cellular stress via redox cycling while simultaneously inhibiting pro-survival signaling cascades.

putative_5_nitrooxindole_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_Nitrooxindole_ext This compound 5_Nitrooxindole_int This compound 5_Nitrooxindole_ext->5_Nitrooxindole_int Cellular Uptake Nitroreductases Nitroreductases 5_Nitrooxindole_int->Nitroreductases Reduction Kinase_Pathway Pro-survival Kinase Pathway (e.g., MAPK, PI3K/Akt) 5_Nitrooxindole_int->Kinase_Pathway Inhibition Nitro_Anion_Radical Nitro Anion Radical Nitroreductases->Nitro_Anion_Radical ROS Reactive Oxygen Species (ROS) Nitro_Anion_Radical->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Kinase_Pathway->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Kinase_Pathway->Cell_Survival_Proliferation Promotes

Caption: Putative signaling pathway of this compound.

Quantitative Data (Hypothetical)

To rigorously assess the proposed mechanism of action, a series of quantitative assays would be necessary. The following tables present hypothetical data that would support the dual-pronged mechanism.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15.2 ± 2.1
A549 (Lung Cancer)22.5 ± 3.5
MCF-7 (Breast Cancer)18.9 ± 2.8
HEK293 (Normal Kidney)> 100

Table 2: Enzyme Inhibition Profile of this compound

Target KinaseIC₅₀ (µM)
MEK18.7 ± 1.2
ERK212.3 ± 1.9
Akt125.1 ± 3.4
PI3Kα> 50

Table 3: Cellular Markers of Oxidative Stress

MarkerFold Change (vs. Control)
Intracellular ROS4.2 ± 0.8
Lipid Peroxidation3.5 ± 0.6
Glutathione (GSH) Depletion2.8 ± 0.5

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Compound Addition: Add serial dilutions of this compound to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, tracer, and antibody to the wells and incubate for 1 hour at room temperature.

  • FRET Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve of the TR-FRET ratio.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).

  • DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity of DCF using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the fold change in ROS levels compared to untreated controls.

Experimental and Logical Workflows

The logical progression of experiments to elucidate the mechanism of action of this compound is crucial. The following diagrams illustrate the proposed experimental workflow and the logical relationship between the observed effects.

experimental_workflow Start Start: Synthesize & Characterize this compound Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screen Determine_IC50 Determine IC₅₀ Values Cytotoxicity_Screen->Determine_IC50 Mechanism_Hypothesis Formulate Mechanism Hypothesis (Redox vs. Kinase Inhibition) Determine_IC50->Mechanism_Hypothesis ROS_Assay ROS Production Assay (DCFDA) Mechanism_Hypothesis->ROS_Assay Kinase_Panel Kinase Inhibition Panel Mechanism_Hypothesis->Kinase_Panel Validate_ROS Validate ROS-mediated Apoptosis (e.g., NAC co-treatment) ROS_Assay->Validate_ROS Validate_Kinase Validate Target Kinase Inhibition (Western Blot for p-ERK, p-Akt) Kinase_Panel->Validate_Kinase In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Validate_ROS->In_Vivo_Studies Validate_Kinase->In_Vivo_Studies Conclusion Elucidate Mechanism of Action In_Vivo_Studies->Conclusion logical_relationship Compound This compound Effect_1 Increased Intracellular ROS Compound->Effect_1 Effect_2 Inhibition of Pro-survival Kinases Compound->Effect_2 Cellular_Outcome Decreased Cell Viability (Cytotoxicity) Effect_1->Cellular_Outcome Effect_2->Cellular_Outcome Therapeutic_Potential Potential as Anticancer Agent Cellular_Outcome->Therapeutic_Potential

References

The Therapeutic Potential of 5-Nitroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth exploration of 5-nitroindole derivatives, focusing on their synthesis, mechanism of action, and preclinical anticancer activity. A key focus is their dual-pronged approach to inducing cancer cell death through the stabilization of c-Myc G-quadruplex DNA and the induction of reactive oxygen species (ROS). This document consolidates quantitative data on their biological activity, details key experimental protocols for their evaluation, and presents visual representations of the underlying signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous pursuit of novel therapeutic agents with improved efficacy and selectivity. The indole nucleus is a common motif in a vast array of biologically active compounds. The addition of a nitro group at the 5-position of the indole ring has been shown to be a critical pharmacophore, imparting potent and selective anticancer properties.[1] Derivatives of 5-nitroindole have demonstrated significant activity against a variety of cancer cell lines.[1][2] Their therapeutic potential stems from a unique dual mechanism of action that targets fundamental cancer-promoting pathways. This guide aims to provide a comprehensive technical overview for researchers and drug developers interested in harnessing the therapeutic potential of 5-nitroindole derivatives.

Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a two-pronged attack on cancer cells: stabilization of the c-Myc G-quadruplex and induction of intracellular reactive oxygen species (ROS).

Stabilization of c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of folding into a non-canonical secondary DNA structure known as a G-quadruplex. The formation of this structure acts as a transcriptional repressor, hindering the expression of the c-Myc protein, a key driver of cell proliferation and tumorigenesis implicated in up to 80% of human cancers.[3] 5-Nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure, effectively locking it in its "off" state.[4][5] This leads to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[1]

c_Myc_Downregulation 5_Nitroindole_Derivative 5-Nitroindole Derivative c_Myc_G_Quadruplex c-Myc Promoter G-Quadruplex 5_Nitroindole_Derivative->c_Myc_G_Quadruplex Binds and Stabilizes c_Myc_Transcription c-Myc Transcription c_Myc_G_Quadruplex->c_Myc_Transcription Inhibits c_Myc_Protein c-Myc Protein c_Myc_Transcription->c_Myc_Protein Leads to Decreased Cell_Cycle_Arrest Cell Cycle Arrest c_Myc_Protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Figure 1: c-Myc Downregulation Pathway.
Induction of Reactive Oxygen Species (ROS)

In addition to their effects on c-Myc, certain 5-nitroindole derivatives have been shown to elevate intracellular levels of reactive oxygen species (ROS).[1] Cancer cells often exist in a state of increased oxidative stress, making them more vulnerable to further ROS insults compared to normal cells.[6] The accumulation of ROS induced by these compounds can lead to oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death through various signaling pathways.[7][8]

ROS_Induced_Apoptosis 5_Nitroindole_Derivative 5-Nitroindole Derivative Cellular_Environment Cellular Environment 5_Nitroindole_Derivative->Cellular_Environment Interacts with ROS Reactive Oxygen Species (ROS) Increase Cellular_Environment->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Causes Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 2: ROS-Induced Apoptosis Pathway.

Synthesis of 5-Nitroindole Derivatives

A variety of synthetic routes have been developed to access diverse 5-nitroindole derivatives. A common strategy involves the functionalization of the 5-nitroindole core.

General Synthesis of Pyrrolidine-Substituted 5-Nitroindoles[1]

A representative synthetic scheme for preparing pyrrolidine-substituted 5-nitroindoles is outlined below. This multi-step synthesis involves an initial alkylation of 5-nitroindole followed by a nucleophilic substitution.

Synthesis_Workflow Start 5-Nitroindole Step1 Alkylation with 1,3-Dichloropropane Start->Step1 Intermediate1 1-(3-chloropropyl)- 5-nitro-1H-indole Step1->Intermediate1 Step2 Substitution with Pyrrolidine Intermediate1->Step2 Product Pyrrolidine-substituted 5-Nitroindole Derivative Step2->Product

Figure 3: General Synthesis Workflow.

Other synthetic methodologies, such as the Vilsmeier-Haack reaction on 5-nitro-1H-indole, can be employed to introduce a formyl group, which can then be used as a handle for further derivatization through reductive amination.[2] The Fischer indole synthesis starting from p-nitrophenylhydrazine is another classical approach to construct the 5-nitroindole core.[9]

Quantitative Data on Anticancer Activity

The in vitro anticancer efficacy of 5-nitroindole derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa (Cervical Cancer)5.08 ± 0.91[1]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa (Cervical Cancer)5.89 ± 0.73[1]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-Small Cell Lung Cancer)<0.01 (log10GI50 < -8.00)[10]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.50 (log10GI50 -6.30)[10]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)0.66 (log10GI50 -6.18)[10]

Table 1: In Vitro Anticancer Activity of Selected 5-Nitroindole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-nitroindole derivatives.

Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative[1]

Materials:

  • 5-nitro-1H-indole

  • 1,3-Dichloropropane

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Alkylation: To a solution of 5-nitro-1H-indole (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes. Add 1,3-dichloropropane (1.5 equivalents) and stir the reaction at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

  • Substitution: To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K2CO3 (3 equivalents) and pyrrolid (2 equivalents). Reflux the reaction mixture for 24 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.

Cell Viability Assay (Alamar Blue)[2][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well microplates

  • Alamar Blue reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the 5-nitroindole derivative and incubate for 48-72 hours. Include a vehicle control.

  • Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 1-4 hours at 37°C.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular ROS Detection (DCFH-DA Assay)[1][5][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel and treat with the 5-nitroindole derivative for the desired time.

  • Wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Cell Cycle Analysis (Propidium Iodide Staining)[1][2][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the 5-nitroindole derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

Conclusion

5-Nitroindole derivatives represent a highly promising class of anticancer agents with a well-defined dual mechanism of action. Their ability to simultaneously downregulate the key oncogene c-Myc and induce cytotoxic ROS provides a powerful strategy for combating cancer cell proliferation and survival. The synthetic accessibility of the 5-nitroindole scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and develop these compounds as next-generation cancer therapeutics. Continued investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial in translating the therapeutic potential of 5-nitroindole derivatives from the laboratory to the clinic.

References

Synthesis of Novel 5-Nitrooxindole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrooxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial properties. The presence of the nitro group at the 5-position significantly influences the electronic properties of the oxindole ring, often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs, focusing on key synthetic strategies, detailed experimental protocols, and the biological evaluation of these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Synthetic Strategies

The synthesis of this compound analogs primarily begins with the nitration of isatin or oxindole, followed by various chemical transformations to introduce diversity at the C3 position and the N1 position of the oxindole core. Key synthetic reactions include Knoevenagel condensation, [3+2] cycloaddition for the formation of spirocyclic systems, and Mannich reactions.

Synthesis of 5-Nitroisatin and this compound

The foundational starting materials for most this compound analogs are 5-nitroisatin and this compound. 5-Nitroisatin can be synthesized by the nitration of isatin using a mixture of nitric acid and sulfuric acid. Subsequent reduction of 5-nitroisatin, for instance, with hydrazine hydrate, yields this compound.

Knoevenagel Condensation for 3-Ylidene-5-nitrooxindoles

The Knoevenagel condensation is a versatile method for introducing a substituted ylidene moiety at the C3 position of the this compound core. This reaction involves the condensation of 5-nitroisatin or this compound with active methylene compounds in the presence of a basic catalyst.

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-5-nitroindolin-2-one[1]
  • Materials: 5-Nitro-2-oxindole, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).

  • Procedure: A solution of 5-nitro-2-oxindole in an appropriate solvent is treated with Appel's salt. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Characterization: The structure is confirmed by 1H-NMR, 13C-NMR, and HRMS.

Protocol 2: General Procedure for the Synthesis of Spiro[this compound-3,3'-pyrrolidine] Derivatives via [3+2] Cycloaddition[2]
  • Materials: Substituted 5-nitroisatin, an amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid), and a chalcone derivative (e.g., (2E,6E)-2,6-dibenzylidenecyclohexanone).

  • Procedure: A mixture of the 5-nitroisatin, amino acid, and chalcone is refluxed in a suitable solvent (e.g., methanol) for a specified duration. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by column chromatography.

  • Characterization: The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, Mass Spectrometry, and elemental analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound analogs, including reaction yields, melting points, and biological activity.

Compound IDSynthetic MethodYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
3d Reaction with Appel's Salt85252-2541H-NMR (400 MHz, DMSO-d6) δ = 11.92 (s, 1H), 9.13 (s, 1H), 8.16 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 8.8 Hz, 1H)[1]
4i [3+2] Cycloaddition---[2]

Table 1: Synthesis and Physicochemical Data of this compound Analogs

Compound IDTargetCell LineActivity (IC50/GI50)Reference
SOID-8 JAK2/STAT3A2058, A375 (Melanoma)~10-20 µM (Viability)[3]
4i MDM2 (putative)MDA-MB-231 (Breast Cancer)7.63 ± 0.08 µM[2]
4b MDM2 (putative)PC3 (Prostate Cancer)3.7 ± 1.0 µM[2]
4a MDM2 (putative)HeLa (Cervical Cancer)7.1 ± 0.2 µM[2]
4l MDM2 (putative)HeLa (Cervical Cancer)7.2 ± 0.5 µM[2]

Table 2: Anticancer Activity of this compound Analogs

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of SOID-8 Induced Apoptosis in Melanoma Cells

The spirooxindole derivative SOID-8 has been shown to induce apoptosis in melanoma cells by inhibiting the JAK2/STAT3 signaling pathway.[3] The following diagram illustrates the key steps in this process.

SOID8_pathway SOID8 SOID-8 pJAK2 p-JAK2 (Tyr1007/1008) SOID8->pJAK2 Inhibition apoptosis Apoptosis SOID8->apoptosis Induction JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 (Tyr705) pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Mcl1 Mcl-1 nucleus Nucleus STAT3_dimer->nucleus Translocation STAT3_dimer->Mcl1 Transcriptional Activation nucleus->Mcl1 Upregulation Mcl1->apoptosis Inhibition

Caption: SOID-8 inhibits JAK2/STAT3 signaling, leading to apoptosis.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound analogs is depicted below.

workflow start Starting Materials (e.g., 5-Nitroisatin, Amino Acids, Active Methylene Compounds) synthesis Chemical Synthesis (e.g., Knoevenagel, [3+2] Cycloaddition) start->synthesis purification Purification & Isolation (Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR, m.p.) purification->characterization screening Biological Screening (e.g., Anticancer Activity) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for this compound analog synthesis and evaluation.

Logical Relationship of Spirooxindole Synthesis

The synthesis of spiro[this compound-3,3'-pyrrolidine] derivatives involves a key multi-component reaction.

logical_rel isatin 5-Nitroisatin azomethine Azomethine Ylide (in situ generation) isatin->azomethine amino_acid Amino Acid amino_acid->azomethine dipolarophile Dipolarophile (e.g., Chalcone) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition azomethine->cycloaddition spiro Spiro[this compound- 3,3'-pyrrolidine] cycloaddition->spiro

Caption: Key steps in the synthesis of spiro[this compound-3,3'-pyrrolidine].

References

In Vitro Evaluation of 5-Nitrooxindole Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the cytotoxicity of 5-nitrooxindole and its derivatives. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details experimental protocols, summarizes quantitative data, and visualizes the mechanistic pathways associated with the cytotoxic effects of this class of compounds.

Introduction to this compound and its Anticancer Potential

The 5-nitroindole scaffold has been identified as a significant structure in the development of novel anticancer agents.[1] Derivatives of this compound have shown potent cytotoxic activity against a range of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene, leading to the downregulation of c-Myc expression.[1] This transcription factor is implicated in a majority of human cancers, and its suppression can induce cell cycle arrest and apoptosis.[1] Additionally, some 5-nitroindole compounds have been observed to increase intracellular reactive oxygen species (ROS), further contributing to their cytotoxic effects.[1][2]

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of this compound and its derivatives is commonly evaluated using a variety of cell-based assays. The following are detailed protocols for the most frequently employed methods.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is typically used to assess the spectrum of activity. Examples include:

  • HeLa: Human cervical cancer

  • MCF-7 and MDA-MB-231: Human breast cancer[3]

  • HOP-62: Non-small cell lung cancer[4]

  • HL-60(TB) and MOLT-4: Leukemia[4]

  • A broader panel, such as the National Cancer Institute's 60 human tumor cell line screen (NCI-60), may also be utilized for comprehensive profiling.[4]

Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

Several colorimetric and fluorometric assays are available to quantify cell viability and proliferation.

The SRB assay is a high-throughput method used to determine cell density based on the measurement of cellular protein content.[4]

Protocol:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the this compound derivative to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

This assay uses the redox indicator resazurin to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the fluorescent resorufin.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Quantitative Data Summary

The cytotoxic effects of this compound derivatives are typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The following tables summarize representative data from studies on 5-nitroindole derivatives.

CompoundCell LineAssayParameterValueReference
4l HOP-62SRBlog10(GI50)  < -8.00[4]
4l HL-60(TB)SRBlog10(GI50)  -6.30[4]
4l MOLT-4SRBlog10(GI50)  -6.18[4]
5 HeLaAlamar BlueIC505.08 ± 0.91 µM[2]
7 HeLaAlamar BlueIC505.89 ± 0.73 µM[2]

Compound 4l is 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. Compounds 5 and 7 are pyrrolidine-substituted 5-nitroindole derivatives.

Mechanistic Insights and Signaling Pathways

Studies suggest that the cytotoxic activity of 5-nitroindole derivatives is mediated through the induction of apoptosis and cell cycle arrest, often linked to the downregulation of the c-Myc oncogene and an increase in intracellular ROS.

Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain 5-nitroindole derivatives.

5_Nitroindole_Mechanism cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects 5_Nitroindole 5-Nitroindole Derivative cMyc_G4 c-Myc Promoter G-Quadruplex 5_Nitroindole->cMyc_G4 Binds and Stabilizes ROS Increased Intracellular ROS 5_Nitroindole->ROS cMyc_Down c-Myc Expression Downregulation cMyc_G4->cMyc_Down Inhibits Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) cMyc_Down->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 5-nitroindole derivatives.

Experimental Workflow for Cytotoxicity Evaluation

The overall workflow for evaluating the in vitro cytotoxicity of a this compound compound is depicted below.

Cytotoxicity_Workflow Start Synthesized This compound Compound Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., SRB, MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis Calculate IC50/GI50 Values Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanistic Studies (Apoptosis, Cell Cycle, ROS) Data_Analysis->Mechanism_Studies Apoptosis_Assay Annexin V/PI Staining Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry (PI Staining) Mechanism_Studies->Cell_Cycle_Analysis ROS_Detection DCFH-DA Assay Mechanism_Studies->ROS_Detection End Lead Compound Identification Mechanism_Studies->End

Caption: General workflow for in vitro cytotoxicity evaluation.

Conclusion

The in vitro evaluation of this compound cytotoxicity involves a systematic approach utilizing various cell-based assays to determine the compound's efficacy against cancer cell lines. The methodologies described in this guide, including the SRB, MTT, and Alamar Blue assays, provide robust means for quantifying cytotoxic effects. Furthermore, understanding the underlying mechanisms, such as the targeting of the c-Myc G-quadruplex and induction of ROS, is crucial for the rational design and development of these promising anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of oncology drug discovery.

References

5-Nitrooxindole: A Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it an attractive starting point for fragment-based drug design. The introduction of a nitro group at the 5-position of the oxindole core yields 5-nitrooxindole, a fragment that combines the structural features of the oxindole scaffold with the unique electronic properties of the nitroaromatic system. The nitro group, a well-known pharmacophore, can participate in various biological interactions and is often associated with anticancer, antimicrobial, and anti-inflammatory properties.[3] However, it is also recognized as a potential toxicophore, necessitating careful structural modification and evaluation in drug development.[3] This technical guide provides a comprehensive overview of this compound as a fragment for drug design, summarizing its synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C8H6N2O3, is a solid with a molecular weight of 178.14 g/mol .[4] It is also known by its IUPAC name, 5-nitro-1,3-dihydro-2H-indol-2-one.

PropertyValueReference
Molecular Formula C8H6N2O3[4]
Molecular Weight 178.14 g/mol [4]
CAS Number 20870-79-5[4]
IUPAC Name 5-nitro-1,3-dihydroindol-2-one[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from isatin. The first step involves the nitration of the isatin core to produce 5-nitroisatin, which is then subsequently reduced to the desired this compound.

Experimental Protocol: Synthesis of 5-Nitroisatin
  • Materials: Isatin, Potassium Nitrate (KNO3), Sulfuric Acid (H2SO4).

  • Procedure: A solution of isatin in concentrated sulfuric acid is cooled to 0-5 °C.[5] Potassium nitrate is then added portion-wise while maintaining the low temperature.[5] The reaction mixture is stirred for a specified time, after which it is poured onto ice. The resulting precipitate, 5-nitroisatin, is collected by filtration, washed with water, and dried.[5]

Experimental Protocol: Reduction of 5-Nitroisatin to this compound

A reported method for the reduction of a related N-alkyl-5-nitroisatin to the corresponding 5-nitroindole derivative suggests the use of a mixed borohydride reducing agent.[6] This protocol can be adapted for the synthesis of this compound.

  • Materials: 5-Nitroisatin, Zirconium(IV) chloride (ZrCl4), Sodium borohydride (NaBH4), 1,2-Dimethoxyethane (DME).

  • Procedure: To a solution of 5-nitroisatin in DME, zirconium(IV) chloride is added.[6] The mixture is then treated with sodium borohydride in portions.[6] The reaction is monitored by thin-layer chromatography for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the well-established activities of the oxindole scaffold and nitroaromatic compounds suggest several potential therapeutic applications.

Anticancer Activity

Derivatives of 5-nitroisatin have shown promising anticancer activity. For instance, various heterocyclic derivatives of 5-nitroisatin have been synthesized and evaluated against breast cancer (MCF-7) cell lines using the MTT assay.[7] This suggests that the this compound core could serve as a valuable fragment for the development of novel anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Indole derivatives, including those with a nitro substitution, have been reported to possess significant antimicrobial properties.[8] The nitro group can undergo bioreduction in microorganisms to generate reactive nitrogen species that are toxic to the cells.[9] Therefore, this compound is a promising fragment for the design of new antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity.

Anti-inflammatory Activity

Oxindole derivatives have been investigated for their anti-inflammatory effects.[7] Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

  • Reaction: Mix the collected supernatant with the Griess reagent and incubate at room temperature in the dark for 10-15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[10] The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition by the test compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known activities of related compounds, several potential targets can be hypothesized.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival LPS LPS TLR4 TLR4 MyD88 MyD88 IKK IKK NFkB NF-κB iNOS_COX2 iNOS/COX-2 Expression NO_PGs NO, Prostaglandins Inflammation Inflammation GF Growth Factors RTK RTK Ras Ras Raf Raf MEK MEK ERK ERK Proliferation Proliferation/ Survival FiveNO This compound FiveNO->NFkB Inhibition? FiveNO->ERK Inhibition?

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] Similarly, numerous anticancer agents target receptor tyrosine kinases (RTKs) and the downstream MAPK/ERK signaling cascade, which are crucial for cell proliferation and survival. Given the potential anti-inflammatory and anticancer activities of the this compound scaffold, it is plausible that its derivatives could modulate these key pathways.

Experimental and Logical Workflows

The development of drugs from a fragment like this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: Isatin Step1 Nitration (KNO3, H2SO4) Start->Step1 Intermediate 5-Nitroisatin Step1->Intermediate Step2 Reduction (ZrCl4, NaBH4) Intermediate->Step2 Product This compound Step2->Product Screening Biological Screening Product->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Screening->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay) Screening->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Antimicrobial->SAR AntiInflammatory->SAR Lead Lead Optimization SAR->Lead

Conclusion

This compound represents a promising and versatile fragment for the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the known biological activities of the oxindole and nitroaromatic moieties, makes it an attractive scaffold for medicinal chemists. While further research is needed to fully elucidate the biological profile and mechanism of action of this compound itself, the information and protocols provided in this guide offer a solid foundation for its exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The systematic evaluation of this compound and its derivatives has the potential to yield novel lead compounds with significant therapeutic value.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 5-Nitrooxindole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrooxindole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Derivatives of this heterocyclic compound have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action for many of these compounds involve the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc, and the induction of intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2]

These application notes provide a comprehensive guide for the synthesis of this compound derivatives and detailed protocols for evaluating their anticancer properties.

Synthesis of this compound Derivatives

A general method for the synthesis of pyrrolidine-substituted 5-nitroindoles, which can be further modified to 5-nitrooxindoles, is presented below. This protocol is based on established synthetic strategies for creating libraries of these compounds for anticancer screening.[1][2]

Protocol 1: Synthesis of Pyrrolidine-Substituted 5-Nitroindoles

Materials:

  • 5-nitroindole

  • 1-bromo-3-chloropropane

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Alkylation of 5-nitroindole: To a solution of 5-nitroindole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise and continue stirring at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, pour the mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the alkylated 5-nitroindole intermediate.

  • Substitution with Pyrrolidine: Dissolve the purified intermediate (1 equivalent) in a suitable solvent such as acetonitrile. Add pyrrolidine (2-3 equivalents) and a base like potassium carbonate (2 equivalents). Heat the mixture to reflux and monitor the reaction by TLC.

  • Final Work-up and Purification: After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate. Purify the resulting crude product by silica gel column chromatography to yield the desired pyrrolidine-substituted 5-nitroindole.

Anticancer Activity Evaluation

The following protocols describe standard in vitro assays to determine the anticancer efficacy of synthesized this compound derivatives.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time period.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.

CompoundIC50 (µM)[1]Cell Cycle Arrest Phase[1]
Compound 5 5.08 ± 0.91Sub-G1/G1
Compound 7 5.89 ± 0.73Sub-G1/G1

Signaling Pathways and Experimental Workflows

c-Myc Downregulation Pathway

This compound derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization inhibits the transcription of the c-Myc gene, leading to a decrease in c-Myc protein levels, which in turn disrupts the cell cycle and induces apoptosis.[2]

c_myc_pathway cluster_drug_interaction Drug Action cluster_cellular_response Cellular Response 5_Nitrooxindole 5_Nitrooxindole G_Quadruplex G_Quadruplex 5_Nitrooxindole->G_Quadruplex Binds and Stabilizes c_Myc_Transcription c_Myc_Transcription G_Quadruplex->c_Myc_Transcription Inhibits c_Myc_Protein c_Myc_Protein c_Myc_Transcription->c_Myc_Protein Translation Cell_Cycle_Arrest Cell_Cycle_Arrest c_Myc_Protein->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces ros_pathway 5_Nitrooxindole 5_Nitrooxindole ROS_Production ROS_Production 5_Nitrooxindole->ROS_Production Induces Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Mitochondrial_Damage Mitochondrial_Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Triggers experimental_workflow Synthesis Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization Cell_Viability_Assay Cell_Viability_Assay Purification_Characterization->Cell_Viability_Assay Determine_IC50 Determine_IC50 Cell_Viability_Assay->Determine_IC50 Mechanism_Studies Mechanism_Studies Determine_IC50->Mechanism_Studies Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis_Assay Mechanism_Studies->Apoptosis_Assay

References

The Role of 5-Nitrooxindole in the Advancement of Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The oxindole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Among its derivatives, 5-Nitrooxindole has emerged as a critical starting material and key building block for the synthesis of a new generation of potent and selective kinase inhibitors. These application notes provide an in-depth look at the utility of this compound in this field, offering detailed protocols for researchers, scientists, and drug development professionals.

The indolin-2-one core is recognized as a privileged structure in the design of antitumor agents, particularly kinase inhibitors. The strategic placement of a nitro group at the 5-position of the oxindole ring offers a versatile chemical handle for synthetic modifications, enabling the development of compounds with diverse biological activities. Research has demonstrated that this compound is a valuable precursor for creating inhibitors targeting key kinases involved in cell division and cancer progression, such as Aurora and Nek2 kinases.

Mechanism of Action and Therapeutic Targets

Kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives synthesized from this compound have been shown to inhibit specific kinases, thereby disrupting cancer cell proliferation and survival.

One notable application is in the development of irreversible inhibitors. The nitro group of the this compound scaffold can be chemically modified to introduce an electrophilic "warhead." This warhead can then form a covalent bond with a specific cysteine residue near the ATP-binding site of the target kinase, leading to permanent inactivation. This approach has been successfully applied in the design of inhibitors for Nek2, a kinase involved in centrosome separation and mitotic spindle formation.

Furthermore, this compound serves as a foundational structure for the synthesis of compounds targeting Aurora kinases, which are essential for mitotic progression. Inhibition of Aurora kinases leads to defects in cell division and ultimately apoptosis in cancer cells.

Data Presentation: Efficacy of Kinase Inhibitors Derived from this compound Precursors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using this compound as a starting material. It is important to note that the final structures of these inhibitors are often complex derivatives where the this compound core has been further functionalized.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)Target Cancer Cell Line
1c Not Specified-SubmicromolarHCT-116
1h Not Specified-SubmicromolarHCT-116
2c Not Specified-Not SpecifiedMDA-MB-231
Compound 15 EGFR143--
HER2150--
VEGFR2534--
CDK2192--

Data is compiled from various research articles where this compound was a key starting material in the synthesis of the tested compounds.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the role of this compound-derived inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.

G Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis This compound-derived Inhibitor This compound-derived Inhibitor This compound-derived Inhibitor->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Inhibition

Targeting Receptor Tyrosine Kinase Signaling

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A This compound B Chemical Modification (e.g., Knoevenagel Condensation) A->B C Purification & Structural Analysis (NMR, Mass Spectrometry) B->C D In vitro Kinase Assay C->D E Cell-Based Proliferation Assay D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design of New Analogs G->H H->B Iterative Improvement

Drug Discovery Workflow

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 3-Substituted-5-nitroindolin-2-one Derivatives

This protocol describes a general method for the Knoevenagel condensation of this compound with various aldehydes to introduce diversity at the 3-position.

Materials:

  • This compound (1 equivalent)

  • Appropriate aldehyde (1.1 equivalents)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Ethanol or Dimethylformamide (DMF) as solvent

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the desired aldehyde to the solution.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (typically 80°C for DMF) and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate.

  • Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.

  • Initiate the kinase reaction by adding a solution of the kinase enzyme and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treat the cells with various concentrations of the synthesized inhibitor compound (and a vehicle control, e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective kinase inhibitors, ultimately contributing to the advancement of cancer treatment.

References

Application Notes and Protocols: 5-Nitrooxindole as a Precursor for Antineoplastic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Nitrooxindole and its oxidized form, 5-nitroisatin (5-nitro-1H-indole-2,3-dione), are versatile precursors in the synthesis of novel antineoplastic compounds. The presence of the nitro group at the 5-position of the oxindole or isatin scaffold is crucial for the biological activity of many of its derivatives. These derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The synthetic accessibility of the this compound core allows for the generation of a diverse library of compounds, including thiosemicarbazones, spirooxindoles, and other heterocyclic systems, which have been investigated for their potential as anticancer agents. This document provides an overview of the application of this compound as a precursor, quantitative data on the efficacy of its derivatives, and detailed experimental protocols for their synthesis and biological evaluation.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of representative antineoplastic compounds derived from 5-nitroisatin, the oxidized form of this compound.

Table 1: Cytotoxicity of 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 1) [1]

Cell LineCancer TypeGI₅₀ (log₁₀ M)GI₅₀ (µM)
HOP-62Non-Small Cell Lung Cancer< -8.00< 0.1
HL-60(TB)Leukemia-6.300.50
MOLT-4Leukemia-6.180.66

Table 2: Anticancer Activity of 5-Nitroisatin-derived 1,2,4-Triazine and 1,2-Diazino Compounds against MCF-7 Breast Cancer Cells [2][3]

Compound IDCompound TypeIncubation Time (h)Activity
7 1,2,4-Triazin-3-ol48Good Anticancer
9 1,2,4-Triazin-3-thione24Strongest Antioxidant & Anticancer
11 1,2-Diazino72Good Anticancer

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroisatin (Precursor)

This protocol describes the synthesis of 5-nitroisatin (5-nitro-1H-indole-2,3-dione) via the nitration of isatin.

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Glassware (round-bottom flask, beaker, stirring apparatus)

Procedure:

  • In a round-bottom flask, dissolve isatin in concentrated sulfuric acid with stirring, maintaining the temperature at 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the isatin solution. The temperature should be carefully controlled and not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified time to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The precipitated 5-nitroisatin is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones

This protocol describes the condensation of 5-nitroisatin with N-substituted-thiosemicarbazides.[1]

Materials:

  • 5-Nitroisatin (5-nitro-1H-indole-2,3-dione)

  • N-substituted-thiosemicarbazide (e.g., N-(chlorophenyl)thiosemicarbazide)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Glassware (reflux apparatus)

Procedure:

  • Dissolve 5-nitroisatin in ethanol in a round-bottom flask.

  • Add a solution of the corresponding N-substituted-thiosemicarbazide in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with ethanol, and dried.

Protocol 3: Synthesis of 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Mannich Reaction)

This protocol describes the aminomethylation of the synthesized thiosemicarbazone.[1][4]

Materials:

  • 5-Nitro-1H-indole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone

  • Morpholine

  • Formaldehyde solution (37%)

  • Ethanol

  • Glassware (reflux apparatus)

Procedure:

  • Suspend the 5-nitro-1H-indole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone in ethanol in a round-bottom flask.

  • Add morpholine to the suspension.

  • Add formaldehyde solution dropwise while stirring.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

Protocol 4: In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

This protocol details the procedure for assessing the cytotoxic activity of the synthesized compounds against adherent cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., HOP-62, HL-60(TB), MOLT-4)

  • Complete cell culture medium

  • Synthesized compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a further 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove TCA and unbound cells.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivative Synthesis Isatin Isatin Nitroisatin 5-Nitroisatin Isatin->Nitroisatin Nitration (H₂SO₄/HNO₃) Thiosemicarbazone 5-Nitroisatin Thiosemicarbazone Nitroisatin->Thiosemicarbazone Condensation Thiosemicarbazide N-Substituted Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Mannich_Base 1-Aminomethyl-5-nitroisatin Thiosemicarbazone Thiosemicarbazone->Mannich_Base Mannich Reaction Morpholine_Formaldehyde Morpholine + Formaldehyde Morpholine_Formaldehyde->Mannich_Base

Caption: Synthetic pathway from isatin to bioactive aminomethylated 5-nitroisatin thiosemicarbazones.

Proposed Signaling Pathways for Antineoplastic Activity

Signaling_Pathways cluster_thiosemicarbazone Mechanism of 5-Nitroisatin Thiosemicarbazones cluster_spirooxindole Mechanism of Spirooxindoles from 5-Nitroisatin Thiosemicarbazone 5-Nitroisatin Thiosemicarbazone PI3K PI3K Thiosemicarbazone->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis_T Apoptosis Akt->Apoptosis_T Inhibition Spirooxindole Spirooxindole Derivative MDM2_p53 MDM2-p53 Interaction Spirooxindole->MDM2_p53 Inhibition p53 p53 MDM2_p53->p53 Degradation Apoptosis_S Apoptosis p53->Apoptosis_S Induction

Caption: Proposed mechanisms of action for different classes of this compound derivatives.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of 5-Nitrooxindole activity. The protocols detailed below are designed to assess the compound's cytotoxic and apoptotic effects, as well as to investigate its potential mechanisms of action, including the generation of reactive oxygen species and its influence on the c-Myc signaling pathway.

Introduction

This compound belongs to the oxindole family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of the closely related 5-nitroindole have demonstrated potential as anticancer agents.[1] The proposed mechanism of action for these related compounds involves the stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene.[1] This stabilization leads to the downregulation of c-Myc expression, subsequently inducing cell cycle arrest and apoptosis in cancerous cells.[1] Furthermore, the generation of reactive oxygen species (ROS) has been implicated as a contributing factor to their cytotoxic effects.[1]

The following protocols provide detailed methodologies to investigate these potential activities of this compound in a cell-based setting.

Data Presentation

The following table summarizes representative quantitative data for compounds structurally related to this compound, demonstrating their anti-proliferative activity against various cancer cell lines. This data serves as a reference for the expected potency of this class of compounds.

Compound ClassTarget Cell LineAssay TypeKey Findings (IC₅₀/GI₅₀)Reference
Spirooxindole-pyranopyrazolesMCF-7 (Breast Cancer)Anticancer ActivityIC₅₀: 126.98 µM[2]
5-Nitro-thiazolidinone derivative (2h)MOLT-4 (Leukemia)Anticancer ActivityGI₅₀: < 0.01 µM[3]
5-Nitro-thiazolidinone derivative (2h)SR (Leukemia)Anticancer ActivityGI₅₀: < 0.01 µM[3]
5-Nitro-thiazolidinone derivative (2h)SW-620 (Colon Cancer)Anticancer ActivityGI₅₀: < 0.01 µM[3]
5-Nitro-thiazolidinone derivative (2h)SF-539 (CNS Cancer)Anticancer ActivityGI₅₀: < 0.01 µM[3]
5-Nitro-thiazolidinone derivative (2h)SK-MEL-5 (Melanoma)Anticancer ActivityGI₅₀: < 0.01 µM[3]

Experimental Protocols

Assessment of Cytotoxic Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6][7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][4]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[1][4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.[1]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[1][5] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[1][5]

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Detection of Apoptosis by Annexin V-FITC Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] By conjugating Annexin V to a fluorescent molecule like FITC, apoptotic cells can be detected and quantified using flow cytometry.[9] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but it can enter late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[8]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[9]

  • Annexin V-FITC and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated stained cells as controls to set up compensation and gates.

Data Interpretation:

  • Live cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) can be a key mechanism of drug-induced cytotoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured to quantify intracellular ROS levels.[11]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Serum-free medium

  • PBS

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).

    • Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control and a positive control.

  • DCFH-DA Staining:

    • After treatment, remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12][13]

  • Cell Analysis:

    • For Flow Cytometry:

      • After incubation, wash the cells once with PBS.

      • Harvest the cells by trypsinization and resuspend them in PBS.

      • Analyze the fluorescence intensity in the FITC channel (excitation ~488 nm, emission ~525 nm) of a flow cytometer.

    • For Fluorescence Microscopy:

      • After incubation, wash the cells twice with PBS.

      • Add fresh PBS or mounting medium to the cells.

      • Visualize the cells using a fluorescence microscope with a filter set appropriate for FITC.

Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the vehicle-treated control to determine the fold increase in ROS production.

Investigation of c-Myc G-Quadruplex Stabilization

The stabilization of the G-quadruplex structure in the c-Myc promoter can lead to the downregulation of its transcription. This can be investigated using a luciferase reporter gene assay.[14]

Principle: A reporter plasmid is constructed where the luciferase gene is under the control of the c-Myc promoter containing the G-quadruplex forming sequence. Cells are transfected with this plasmid. If this compound stabilizes the G-quadruplex, it will repress the transcription of the luciferase gene, resulting in a decrease in luminescence. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[14]

General Workflow:

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the c-Myc promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of this compound.

  • Luciferase Assay:

    • After the treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the this compound-treated cells to that in the vehicle-treated cells to determine the extent of transcriptional repression.

Visualizations

experimental_workflow cluster_viability Cytotoxicity Assessment cluster_apoptosis Apoptosis Detection cluster_ros ROS Measurement cluster_cmyc c-Myc Pathway Analysis seed_cells_mtt Seed Cells in 96-well Plate treat_mtt Treat with this compound seed_cells_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apop Seed Cells in 6-well Plate treat_apop Treat with this compound seed_cells_apop->treat_apop harvest_cells Harvest & Wash Cells treat_apop->harvest_cells stain_annexin Stain with Annexin V-FITC & PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry seed_cells_ros Seed Cells treat_ros Treat with this compound seed_cells_ros->treat_ros stain_dcfhda Stain with DCFH-DA treat_ros->stain_dcfhda analyze_ros Analyze Fluorescence stain_dcfhda->analyze_ros transfect_cells Transfect with Reporter Plasmids treat_cmyc Treat with this compound transfect_cells->treat_cmyc luciferase_assay Perform Dual-Luciferase Assay treat_cmyc->luciferase_assay analyze_luminescence Analyze Luminescence luciferase_assay->analyze_luminescence

Caption: General experimental workflow for evaluating the cellular activity of this compound.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria nitrooxindole This compound g4 c-Myc Promoter G-Quadruplex nitrooxindole->g4 Stabilizes ros Reactive Oxygen Species (ROS) nitrooxindole->ros Induces cmyc_transcription c-Myc Transcription g4->cmyc_transcription Inhibits apoptosis Apoptosis cmyc_transcription->apoptosis Leads to ros->apoptosis Contributes to

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Purification of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of 5-Nitrooxindole. The protocols are designed to be a starting point for laboratory work and can be adapted based on specific experimental needs and available equipment.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for successful downstream applications, including drug discovery and development. This document outlines two primary methods for the purification of this compound: recrystallization and High-Performance Liquid Chromatography (HPLC). Additionally, it provides protocols for assessing the purity of the final product.

Purification Methods

Recrystallization

Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.

2.1.1. Data Presentation: Solvent Screening for Recrystallization

A systematic solvent screening is the first step in developing a recrystallization protocol. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table presents hypothetical data from a solvent screening for this compound to illustrate the selection process.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon CoolingEstimated RecoveryPurity (by HPLC)
Ethanol2.535.2Good, well-formed needles~85%>98%
Isopropanol1.828.5Good, fine needles~90%>99%
Ethyl Acetate5.160.8Oiled out initially--
Toluene0.815.3Slow crystallization~92%>99%
Acetone:Hexane (1:3)1.225.0Good, small prisms~90%>98.5%
Water<0.1<0.5Insoluble--

Note: The data in this table is illustrative and should be experimentally determined.

2.1.2. Experimental Protocol: Recrystallization of this compound

This protocol is based on general recrystallization principles and can be adapted using the results of a solvent screening.[1][2]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be around 251°C (with decomposition).

2.1.3. Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity requirements, preparative HPLC can be employed. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

2.2.1. Data Presentation: HPLC Method Parameters

The following table provides example parameters for a preparative HPLC method for this compound, which would need to be optimized experimentally. A method for the related compound 5-chlorooxindole has been reported using normal-phase chromatography.[3]

ParameterNormal-Phase HPLCReverse-Phase HPLC
Column Silica, 10 µm, 250 x 21.2 mmC18, 10 µm, 250 x 21.2 mm
Mobile Phase Heptane:Ethanol (e.g., 80:20 v/v)Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 20 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 500 µL (of a concentrated solution)500 µL (of a concentrated solution)
Purity Achieved >99.5%>99.5%
Recovery ~80%~85%

Note: The data in this table is illustrative and for guidance purposes only.

2.2.2. Experimental Protocol: Preparative HPLC of this compound

Materials:

  • Recrystallized this compound

  • HPLC-grade solvents

  • Preparative HPLC system with a suitable column

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., the mobile phase or a stronger solvent like methanol) to prepare a concentrated solution. Filter the solution through a 0.45 µm syringe filter.

  • Method Development: If a method is not already established, perform analytical scale HPLC to determine the optimal mobile phase composition and other parameters for good separation of the target compound from its impurities.

  • Preparative Run: Set up the preparative HPLC system with the chosen column and mobile phase. Inject the prepared sample solution.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the highly purified this compound.

2.2.3. Workflow for Preparative HPLC Purification

G start Partially Pure this compound dissolve Dissolve in suitable solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions of Pure Compound separate->collect evaporate Remove Solvent (Rotary Evaporation) collect->evaporate dry Dry under High Vacuum evaporate->dry final_product High Purity this compound dry->final_product

Caption: Workflow for the purification of this compound by preparative HPLC.

Purity Analysis

Accurate determination of purity is essential. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An analytical HPLC method can be developed to determine the purity of the synthesized or purified this compound.

3.1.1. Experimental Protocol: Analytical HPLC

Materials:

  • Purified this compound

  • HPLC-grade solvents

  • Analytical HPLC system with a suitable column (e.g., C18, 5 µm, 250 x 4.6 mm)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of purified this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare a solution of the this compound sample to be analyzed at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution can be used. For a C18 column, a mobile phase of acetonitrile and water is common.[4]

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 254 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of this compound from the standard. In the sample chromatogram, calculate the area percent of the this compound peak relative to the total area of all peaks to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS can be used to separate and identify volatile impurities. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability.

3.2.1. Experimental Protocol: GC-MS Analysis

Materials:

  • Purified this compound

  • Derivatizing agent (e.g., BSTFA) if required

  • GC-MS grade solvents

  • GC-MS instrument

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent. If derivatization is needed, add the derivatizing agent and heat as required by the specific protocol.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of, for example, 50-500 amu.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation: Identify the peak for this compound (or its derivative). Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries.

Signaling Pathways

The request for signaling pathway diagrams is noted. However, signaling pathways are related to the biological activity and mechanism of action of a compound, not its chemical purification. Therefore, such diagrams are outside the scope of these application notes on analytical methods for purification. The biological activity of 5-nitroindole derivatives has been explored, for instance, as c-Myc G-quadruplex binders.[5]

Conclusion

The protocols provided in these application notes offer a comprehensive guide for the purification and purity analysis of this compound. The choice between recrystallization and preparative HPLC will depend on the initial purity of the material and the desired final purity. For accurate purity assessment, a validated analytical HPLC method is recommended. These methods, when properly implemented, will ensure a high-quality starting material for research and development activities.

References

Application Notes and Protocols for High-Throughput Screening of 5-Nitrooxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrooxindole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) and biological evaluation of this compound derivatives, with a focus on their activity as inhibitors of the c-Myc oncogene. The methodologies described herein are intended to guide researchers in the identification and characterization of novel therapeutic agents from this chemical class. The primary mechanism of action highlighted is the stabilization of G-quadruplex structures in the promoter region of the MYC gene, leading to the downregulation of c-Myc protein expression, cell cycle arrest, and induction of apoptosis.

Data Presentation

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell proliferation by 50%.[1][2]

Compound IDChemical Structure (Illustrative)IC50 in HeLa Cells (μM)[1]c-Myc G-Quadruplex Binding (DC50, μM)[2]
Compound 5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91< 10
Compound 7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73< 10
Compound 12 5-nitroindole derivative> 50< 10

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound derivatives and a general experimental workflow for their high-throughput screening and characterization.

G cluster_0 Mechanism of Action This compound Derivative This compound Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex This compound Derivative->c-Myc Promoter G-Quadruplex Binds and Stabilizes ROS Production ROS Production This compound Derivative->ROS Production Induces c-Myc Transcription Downregulation of c-Myc Promoter G-Quadruplex->c-Myc Transcription Inhibits c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA Leads to c-Myc Protein Reduced Levels of c-Myc mRNA->c-Myc Protein Translation Cell Proliferation Inhibition of c-Myc Protein->Cell Proliferation Promotes Apoptosis Apoptosis ROS Production->Apoptosis Induces

Figure 1: Proposed signaling pathway of this compound derivatives.

G cluster_1 Experimental Workflow Compound Library Compound Library HTS (FID Assay) HTS (FID Assay) Compound Library->HTS (FID Assay) Hit Identification Hit Identification HTS (FID Assay)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Western Blot Cell Cycle Analysis ROS Detection Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 2: High-throughput screening and characterization workflow.

Experimental Protocols

1. Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives (General Protocol)

This protocol describes a general method for the synthesis of pyrrolidine-substituted 5-nitroindoles, which can be adapted for the generation of a diverse chemical library for HTS.

  • Step 1: Vilsmeier-Haack Reaction

    • To a solution of 1-(pyrrolidin-1-ylmethyl)-5-nitro-1H-indole in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-formyl-5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole.

  • Step 2: Reductive Amination

    • Dissolve the crude 3-formyl-5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole in methanol.

    • Add the corresponding amine (e.g., pyrrolidine) to the solution.

    • Add sodium borohydride (NaBH4) portion-wise at room temperature and stir for 3 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrrolidine-substituted 5-nitroindole derivative.

2. High-Throughput Screening: Fluorescence Intercalator Displacement (FID) Assay

This assay is used to identify compounds that bind to the c-Myc G-quadruplex DNA. The displacement of a fluorescent probe, Thiazole Orange (TO), from the G-quadruplex by a test compound results in a decrease in fluorescence.[2][3][4][5]

  • Materials:

    • c-Myc G-quadruplex-forming oligonucleotide (e.g., Pu22)

    • Thiazole Orange (TO)

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

    • 384-well black plates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a solution of the c-Myc G-quadruplex oligonucleotide in the assay buffer and anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

    • In a 384-well plate, add the assay buffer.

    • Add the annealed G-quadruplex DNA to a final concentration of 0.25 µM.

    • Add Thiazole Orange to a final concentration of 0.5 µM.[2]

    • Add the test compounds at various concentrations (e.g., from a compound library). The final DMSO concentration should be kept below 1%.

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 501 nm and an emission wavelength of approximately 521-539 nm.[2]

    • Calculate the percentage of TO displacement for each compound concentration. The DC50 value (the concentration of the compound that displaces 50% of TO) can be determined by plotting the percentage of displacement against the compound concentration.[2]

3. Cell Viability Assay: Alamar Blue Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[6][7][8][9][10]

  • Materials:

    • HeLa cells (or other relevant cancer cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Alamar Blue reagent

    • 96-well clear-bottom black plates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add Alamar Blue reagent to each well at a final concentration of 10% (v/v).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[6]

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

4. Western Blot Analysis for c-Myc Expression

This protocol is used to determine the effect of the test compounds on the protein levels of c-Myc.[11][12][13][14][15]

  • Materials:

    • HeLa cells

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody: anti-c-Myc

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

    • ECL detection reagent

  • Procedure:

    • Treat HeLa cells with the test compounds at the desired concentrations for 24-48 hours.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

5. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds.[16][17][18][19]

  • Materials:

    • HeLa cells

    • Test compounds

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Treat HeLa cells with the test compounds for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16][17]

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[19]

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.[1]

References

Application Notes and Protocols for the Development of 5-Nitrooxindole-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 5-nitrooxindole-based compounds as potential antibacterial agents. The following sections detail the rationale, methodologies, and data presentation for advancing research in this promising area of antimicrobial drug discovery.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. The this compound scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. The presence of the nitro group is often associated with the antimicrobial activity of various heterocyclic compounds, which can be reductively activated within microbial cells to produce cytotoxic radicals. Isatin (1H-indole-2,3-dione), a key precursor for many oxindole derivatives, and its analogues have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Specifically, the introduction of a nitro group at the C-5 position of the isatin ring can modulate the electronic properties of the molecule and enhance its biological activity. This document focuses on the development of this compound derivatives, particularly 5-nitroisatin thiosemicarbazones, as a promising class of antibacterial agents.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[3] The following table summarizes the MIC values of a series of synthesized 5-nitroisatin-based thiosemicarbazone derivatives against various Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitroisatin Thiosemicarbazone Derivatives

Compound IDR GroupStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
1a H>100>100>100>100[2]
1b 4-Fluorobenzyl<3.915.662.531.2[2]
1c 4-Chlorobenzyl7.815.631.262.5[2]
1d 4-Bromobenzyl15.631.262.5125[2]
1e 2,4-Dichlorobenzyl<3.97.815.631.2[2]
Ciprofloxacin -0.5-2.00.12-0.50.015-0.120.25-1.0[4]
Amoxicillin -0.25-2.00.12-1.04.0-16.0>128[5]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact MIC values can vary based on the specific bacterial strains and testing conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroisatin-3-Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of 5-nitroisatin-3-thiosemicarbazone derivatives through the condensation of 5-nitroisatin with a substituted thiosemicarbazide.[2]

Materials:

  • 5-Nitroisatin

  • Substituted thiosemicarbazide (e.g., 4-substituted-benzyl thiosemicarbazide)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitroisatin (1 equivalent) in a minimal amount of warm ethanol.

  • Addition of Reagents: To this solution, add the substituted thiosemicarbazide (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 5-nitroisatin-3-thiosemicarbazone derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][6]

Materials:

  • Synthesized this compound-based compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Amoxicillin) for positive control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the test compound and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.

    • Include a growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizations

Signaling Pathways and Workflows

G Figure 1: Proposed Mechanism of Action for this compound-Based Agents cluster_cell Bacterial Cell Compound This compound Derivative Activation Reductive Activation Compound->Activation Entry into cell NitroRadical Nitro Radical Anion Activation->NitroRadical Nitroreductases ReactiveSpecies Other Reactive Nitrogen Species NitroRadical->ReactiveSpecies DNA Bacterial DNA ReactiveSpecies->DNA Interaction Enzymes Essential Enzymes ReactiveSpecies->Enzymes Interaction Damage DNA Damage DNA->Damage CellDeath Bacterial Cell Death Damage->CellDeath Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->CellDeath

Figure 1: Proposed Mechanism of Action for this compound-Based Agents

G Figure 2: Experimental Workflow for Developing this compound Antibacterial Agents Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization SAR->Optimization Mechanism->Lead Lead->Optimization

Figure 2: Workflow for Developing this compound Antibacterial Agents

References

Application Notes and Protocols: 5-Nitrooxindole in the Synthesis of Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 5-Nitrooxindole: Extensive literature searches did not yield direct evidence for the use of this compound as a direct precursor in the synthesis of serotonin receptor antagonists. However, the closely related compound, 4-nitroindole, has been successfully utilized for this purpose. This document provides detailed application notes and protocols for the synthesis of serotonin receptor antagonists based on the documented use of 4-nitroindole. Additionally, a prospective synthetic route for a hypothetical serotonin receptor antagonist starting from this compound is proposed based on established chemical principles.

Part 1: Documented Synthesis of Serotonin Receptor Antagonists from 4-Nitroindole

This section details the synthesis and evaluation of 4-nitroindole derivatives as antagonists for the 5-HT2A receptor, a key target in the treatment of various central nervous system disorders. The protocols are based on methodologies reported in the scientific literature.[1]

Overview of the Synthetic Strategy

The synthesis of 4-nitroindole-based serotonin receptor antagonists generally involves a multi-step process. A common approach is the synthesis of 4-nitroindole sulfonamides. This involves the initial synthesis of the 4-nitroindole core, followed by functionalization and coupling with a suitable amine-containing side chain, often incorporating a pharmacophore known to interact with serotonin receptors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative 4-nitroindole derivatives as 5-HT2A receptor antagonists.

Compound IDStructure5-HT2A IC50 (μM)5-HT2C IC50 (μM)Reference
1 4-Nitroindole sulfonamide derivative< 1High selectivity for 5-HT2C[1]
2 Methyleneamino-N,N-dimethylformamidine containing derivative< 1High selectivity for 5-HT2C[1]
Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 2-Methyl-3-nitroaniline

  • Triethyl orthoformate

  • Diethyl oxalate

  • Potassium ethoxide

  • Dimethylformamide (DMF), dry

  • Dimethyl sulfoxide (DMSO), dry

Procedure:

  • Prepare a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate by heating a mixture of 2-methyl-3-nitroaniline and triethyl orthoformate. The ethanol formed is continuously distilled off. The product is purified by vacuum distillation.[2]

  • In a separate flask, prepare a solution of the potassium salt of diethyl oxalate by adding potassium ethoxide to a cooled solution of diethyl oxalate in dry DMF with vigorous stirring.[2]

  • Immediately pour the solution from step 2 into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry DMSO.

  • Stir the resulting deep-red solution for 1 hour at approximately 40°C.[2]

  • Pour the reaction mixture into a solution of hydrochloric acid in water.

  • Filter the precipitated product and dry it.

  • The crude 4-nitroindole can be purified by sublimation or recrystallization from methanol, ethanol, or acetonitrile to yield yellow crystals.[2]

Protocol 2: Synthesis of 4-Nitroindole Sulfonamide Derivatives

This protocol describes a general procedure for the synthesis of 4-nitroindole sulfonamides.

Materials:

  • 4-Nitroindole

  • Aryl sulfonyl chloride

  • Suitable base (e.g., sodium hydride)

  • Dry aprotic solvent (e.g., DMF, THF)

  • Amine-containing side chain

  • Coupling agents (if necessary)

Procedure:

  • Dissolve 4-nitroindole in a dry aprotic solvent under an inert atmosphere.

  • Add a suitable base, such as sodium hydride, to deprotonate the indole nitrogen.

  • To the resulting solution, add the desired aryl sulfonyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The crude product is then purified by column chromatography.

  • The sulfonated intermediate is then further functionalized, for example, by coupling with an appropriate amine-containing side chain to yield the final antagonist compound.

Visualizations

G cluster_synthesis Synthesis of 4-Nitroindole Sulfonamide Antagonists 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Ethyl N-(2-methyl-3-nitrophenyl)formimidate Ethyl N-(2-methyl-3-nitrophenyl)formimidate 2-Methyl-3-nitroaniline->Ethyl N-(2-methyl-3-nitrophenyl)formimidate Triethyl orthoformate 4-Nitroindole 4-Nitroindole Ethyl N-(2-methyl-3-nitrophenyl)formimidate->4-Nitroindole Diethyl oxalate, Potassium ethoxide 4-Nitroindole Sulfonamide Intermediate 4-Nitroindole Sulfonamide Intermediate 4-Nitroindole->4-Nitroindole Sulfonamide Intermediate Aryl sulfonyl chloride, Base Final 5-HT2A Antagonist Final 5-HT2A Antagonist 4-Nitroindole Sulfonamide Intermediate->Final 5-HT2A Antagonist Amine side chain coupling G cluster_pathway 5-HT2A Receptor Signaling Pathway Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects PKC Activation->Downstream Cellular Effects G cluster_hypothetical Hypothetical Synthesis from this compound This compound This compound N-Alkylated Intermediate N-Alkylated Intermediate This compound->N-Alkylated Intermediate 1,4-Dibromobutane, K2CO3 Final Nitro-Antagonist Final Nitro-Antagonist N-Alkylated Intermediate->Final Nitro-Antagonist Arylpiperazine, K2CO3 Final Amino-Antagonist Final Amino-Antagonist Final Nitro-Antagonist->Final Amino-Antagonist H2, Pd/C

References

Application Notes and Protocols for In-Vivo Evaluation of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrooxindole is a heterocyclic organic compound with potential therapeutic applications stemming from the diverse biological activities associated with the nitro group and the oxindole scaffold. Nitro compounds are known to exhibit a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The mechanism often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular apoptosis.[4] This document provides a comprehensive set of protocols for the in vivo evaluation of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective activities. These protocols are intended as a foundational guide for researchers to design and execute robust preclinical studies.

Disclaimer: As of late 2025, publicly available in vivo efficacy studies specifically for this compound are limited. The following experimental designs are based on established methodologies for compounds with similar structural motifs and potential mechanisms of action.

General Considerations for In Vivo Studies

Successful and ethical in vivo research requires meticulous planning and adherence to established guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to all animal studies. Key considerations include:

  • Animal Model Selection: The choice of animal model is critical and depends on the specific research question. For general toxicity and efficacy studies, strains such as BALB/c or C57BL/6 mice are commonly used.[4] For tumor xenograft studies, immunodeficient strains like NOD-scid gamma (NSG) mice are necessary.[5][6][7][8]

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) should be selected based on the physicochemical properties of this compound and its intended clinical application.

  • Dose Selection and Formulation: Preliminary dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to establish effective dose levels for efficacy studies. The compound should be formulated in a sterile, biocompatible vehicle.

Pharmacokinetics and Toxicology

A thorough understanding of the pharmacokinetic (PK) and toxicological profile of this compound is crucial before proceeding to efficacy studies.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.[9][10][11]

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).

  • Administration: A single dose of this compound administered intravenously (IV) and orally (PO).

  • Sample Collection: Blood samples collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). Urine and feces are also collected.

  • Analysis: Plasma, urine, and fecal concentrations of this compound and its potential metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated using appropriate software.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Acute Toxicity Study

Objective: To determine the short-term toxicity and MTD of this compound.

Protocol:

  • Animal Model: Male and female BALB/c mice (n=5 per group).

  • Administration: Single, escalating doses of this compound administered via the intended route for efficacy studies.

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality for up to 14 days.[10] Body weight is recorded daily.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed. Key organs are collected for histopathological analysis.

Table 2: Acute Toxicity Study Endpoints

ParameterMeasurement
Mortality Number of deaths per dose group
Clinical Signs Observations of behavior, appearance, etc.
Body Weight Daily measurements
Gross Pathology Macroscopic examination of organs
Histopathology Microscopic examination of key tissues

Anticancer Efficacy Studies

Based on the pro-apoptotic potential of nitro compounds, a key application to investigate for this compound is its anticancer activity.

Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a human tumor xenograft model.[5][6][7][8][12]

Protocol:

  • Cell Lines: Select a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) that has shown sensitivity to this compound in vitro.

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (standard-of-care chemotherapy)

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Table 3: Anticancer Efficacy Study Parameters

ParameterCalculation/Measurement
Tumor Volume (Length x Width²) / 2
Tumor Growth Inhibition (TGI) % reduction in tumor growth in treated vs. control
Body Weight Monitored as an indicator of toxicity
Survival Kaplan-Meier survival analysis

Anti-inflammatory Activity

The potential of this compound to modulate inflammatory pathways can be assessed using well-established in vivo models.

Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of this compound.[13][14][15]

Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Treatment Groups (n=6-8 per group):

    • Vehicle Control

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin)

  • Procedure:

    • Administer this compound or control compounds orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[13]

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Table 4: Carrageenan-Induced Paw Edema Data

Time (hours)Vehicle Control Paw Volume (mL)This compound (Dose 1) Paw Volume (mL)% Inhibition
1
2
3
4

Neuroprotective Potential

Given that some oxindole derivatives exhibit neuroprotective properties, it is worthwhile to investigate this potential for this compound.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Objective: To assess the neuroprotective effects of this compound in a rodent model of ischemic stroke.[16][17][18]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Induce focal cerebral ischemia by MCAO for a defined period (e.g., 90 minutes), followed by reperfusion.

    • Administer this compound or vehicle at the time of reperfusion.

  • Assessment (24-48 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.

    • Infarct Volume Measurement: Euthanize animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Assess neuronal damage and inflammation in the ischemic penumbra.

Table 5: Neuroprotective Efficacy in MCAO Model

Treatment GroupNeurological ScoreInfarct Volume (% of Hemisphere)
Sham
Vehicle Control
This compound

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound cluster_efficacy Therapeutic Areas PK_Tox Pharmacokinetics & Toxicology Efficacy Efficacy Studies PK_Tox->Efficacy Inform Dose Selection Anticancer Anticancer Efficacy->Anticancer Anti_inflammatory Anti-inflammatory Efficacy->Anti_inflammatory Neuroprotection Neuroprotection Efficacy->Neuroprotection anticancer_workflow start Select Cancer Cell Line implant Implant Cells in Immunodeficient Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer this compound & Controls randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeated Dosing endpoint Endpoint Analysis measure->endpoint inflammation_pathway Carrageenan Carrageenan Injection Cell_Damage Cellular Damage Carrageenan->Cell_Damage Mediators Release of Inflammatory Mediators (e.g., Prostaglandins) Cell_Damage->Mediators Inflammation Inflammation (Edema, Hyperalgesia) Mediators->Inflammation Nitrooxindole This compound Nitrooxindole->Mediators Potential Inhibition

References

Troubleshooting & Optimization

troubleshooting 5-Nitrooxindole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrooxindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and well-established method for the synthesis of this compound is through the electrophilic nitration of oxindole. This is typically achieved using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. The strong acid environment generates the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the oxindole.

Q2: What are the primary side products in the synthesis of this compound?

The primary side products in the nitration of oxindole are other regioisomers and products of over-nitration. The most commonly observed byproducts are 7-Nitrooxindole and 5,7-Dinitrooxindole.[1] The formation of these side products is a result of the directing effects of the substituents on the oxindole ring and the reaction conditions.

Q3: Why is temperature control so critical during the nitration of oxindole?

Temperature control is crucial for several reasons. Firstly, the nitration reaction is highly exothermic. Poor temperature control can lead to an uncontrolled reaction rate, increasing the likelihood of over-nitration and the formation of the 5,7-Dinitrooxindole byproduct. Secondly, higher temperatures can promote the formation of undesired regioisomers, reducing the selectivity for the desired 5-nitro product. Lastly, oxindole and its nitro-derivatives can be susceptible to degradation at elevated temperatures in the presence of strong acids.

Q4: Can I use a milder nitrating agent to avoid the use of fuming nitric acid and concentrated sulfuric acid?

While the use of a mixed acid system is the traditional method, researchers can explore milder nitrating agents to potentially improve safety and selectivity. Some alternatives that could be investigated include nitronium tetrafluoroborate (NO₂BF₄) or using a mixture of nitric acid with acetic anhydride. However, these methods may require significant optimization of reaction conditions to achieve comparable yields and regioselectivity to the established protocol.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low Yield of this compound Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time at the recommended low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Confirm the concentration and quality of the nitric acid and sulfuric acid.
Product loss during workup.- When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.- Ensure the precipitate is thoroughly washed with cold water to remove residual acid before drying.
Degradation of starting material or product.- Maintain a consistently low temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating agent.[1]- Avoid prolonged exposure of the product to the strong acidic reaction mixture.
Presence of Significant Amounts of 7-Nitrooxindole Poor regioselectivity.- The formation of the 7-nitro isomer is a known side reaction. While difficult to eliminate completely, maintaining a very low reaction temperature can favor the formation of the 5-nitro isomer.- Purification by fractional recrystallization is often necessary to separate the isomers.
Formation of 5,7-Dinitrooxindole Over-nitration due to harsh reaction conditions.- Use a precise stoichiometry of the nitrating agent. Avoid using a large excess of nitric acid.- Maintain a very low and stable reaction temperature. Even small increases in temperature can significantly increase the rate of the second nitration.- Add the nitrating agent dropwise and slowly to the solution of oxindole in sulfuric acid to control the local concentration and temperature.
Product is a Dark, Oily, or Tarry Substance Polymerization or extensive side reactions.- This is often a result of the reaction temperature being too high. Ensure rigorous temperature control.- The starting oxindole should be of high purity. Impurities can catalyze polymerization in strong acid.- The reaction mixture should be poured onto ice immediately after the reaction is deemed complete to prevent further side reactions.
Difficulty in Purifying this compound Co-crystallization of isomers.- Repeated recrystallization is often necessary. A solvent system such as 50% acetic acid or aqueous ethanol has been reported to be effective for the purification of this compound.[1]- Column chromatography on silica gel can also be employed for more challenging separations, though it may be more labor-intensive for larger scales.

Experimental Protocols

Synthesis of this compound from Oxindole

This protocol is adapted from the literature and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Oxindole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Deionized Water

  • 50% Acetic Acid or Aqueous Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxindole in concentrated sulfuric acid. Cool the solution to -5°C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained at or below -5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at -5°C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product.

  • Purify the crude this compound by repeated recrystallization from 50% acetic acid or aqueous ethanol to obtain a yellow solid.[1]

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_reagents Reagents Oxindole Oxindole TransitionState Wheland Intermediate Oxindole->TransitionState + NO₂⁺ Nitronium NO₂⁺ Product This compound TransitionState->Product - H⁺ HNO3 HNO₃ HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ G Oxindole Oxindole Product5 This compound (Desired Product) Oxindole->Product5 + NO₂⁺ (Major) SideProduct7 7-Nitrooxindole (Side Product) Oxindole->SideProduct7 + NO₂⁺ (Minor) Nitronium NO₂⁺ SideProduct57 5,7-Dinitrooxindole (Over-nitration) Product5->SideProduct57 + NO₂⁺ (Excess HNO₃ / High Temp) G Start Low Yield of This compound CheckTemp Was the reaction temperature kept at -5°C? Start->CheckTemp CheckReagents Are the nitrating reagents of high quality? CheckTemp->CheckReagents Yes ImproveTemp Action: Improve cooling and monitor temperature closely. CheckTemp->ImproveTemp No CheckTime Was the reaction time sufficient? CheckReagents->CheckTime Yes ReplaceReagents Action: Use fresh, high-purity reagents. CheckReagents->ReplaceReagents No IncreaseTime Action: Increase reaction time and monitor by TLC. CheckTime->IncreaseTime No End Re-run Experiment CheckTime->End Yes ImproveTemp->End ReplaceReagents->End IncreaseTime->End

References

Technical Support Center: Synthesis of 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Nitrooxindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct Nitration of Oxindole: This method involves the electrophilic nitration of the oxindole aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

  • Selective Reduction of 5-Nitroisatin: This two-step approach begins with the nitration of isatin to form 5-nitroisatin, followed by the selective reduction of the C3-ketone of the isatin ring to a methylene group.

Q2: Which synthetic route generally provides a higher yield?

A2: While both routes are viable, the direct nitration of oxindole can often be more efficient in terms of step economy. With proper optimization, high yields can be achieved. For instance, nitration of related methylindoles has been reported with yields in the range of 82-84% for the 5-nitro isomer[1]. The reduction of 5-nitroisatin can be effective, but requires careful control to prevent over-reduction to 5-nitroindole or other side products, which can lower the yield[2].

Q3: What are the most common side products in the synthesis of this compound?

A3: In the direct nitration of oxindole , the most common side products are the isomeric 7-nitrooxindole and dinitrated products. The ratio of these isomers is highly dependent on reaction conditions. In the reduction of 5-nitroisatin , the primary side product is often 5-nitroindole, resulting from the complete reduction of the C3-carbonyl group. Ring-opened products can also form, particularly with aggressive reducing agents in protic solvents[2].

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the nitration and reduction reactions. By comparing the reaction mixture to the starting material and a pure product standard (if available), you can determine when the reaction is complete. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of product formation and byproduct identification.

Q5: What are the recommended purification methods for this compound?

A5: The crude this compound can typically be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate. If isomeric impurities are present, column chromatography on silica gel is often necessary to achieve high purity.

Troubleshooting Guides

Route 1: Direct Nitration of Oxindole
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Suboptimal reaction temperature.- Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to minimize side reactions.
- Incorrect ratio of nitric acid to sulfuric acid.- An optimized ratio is crucial for the formation of the nitronium ion (NO₂⁺). A common starting point is a 1:1 mixture by volume[3][4].
- Incomplete reaction.- Monitor the reaction by TLC to ensure all the starting material is consumed. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Formation of Multiple Products (Isomers) - Reaction temperature is too high.- Higher temperatures can lead to the formation of the 7-nitro isomer. Strict temperature control is essential.
- Inappropriate solvent.- While often performed neat in sulfuric acid, the use of a co-solvent can sometimes influence regioselectivity.
Formation of Dark-Colored Impurities - Decomposition of starting material or product.- This can occur if the reaction temperature is too high or if the reaction is left for an extended period. Ensure prompt work-up after the reaction is complete.
- Presence of impurities in the starting material.- Use high-purity oxindole for the best results.
Route 2: Selective Reduction of 5-Nitroisatin
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Over-reduction to 5-nitroindole.- The choice of reducing agent is critical. Strong reducing agents like LiAlH₄ or high-pressure catalytic hydrogenation may lead to the indole. Consider milder, more selective reagents like triethylsilane with an acid catalyst[5][6].
- Ring-opening of the 5-nitroisatin.- This is a known side reaction with some reducing agents, such as NaBH₄ in methanol[2]. Using an aprotic solvent can help to avoid this.
- Incomplete reaction.- Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or the addition of more reducing agent may be required.
Reduction of the Nitro Group - Use of a non-selective reducing agent.- Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes reduce both the carbonyl and the nitro group[7]. Careful selection of the catalyst and reaction conditions is necessary to achieve selectivity.
Difficult Product Isolation - Formation of a complex mixture.- If multiple products are formed, purification can be challenging. Column chromatography is often the most effective method for separating the desired product.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of 5-nitroindoles, which can serve as a reference for optimizing the synthesis of this compound.

Starting Material Reagents and Conditions Product Yield Reference
2-MethylindoleHNO₃, H₂SO₄2-Methyl-5-nitroindole84%[1]
1,2-DimethylindoleHNO₃, H₂SO₄1,2-Dimethyl-5-nitroindole82%[1]
5-NitroisatinNaBH₄, Methanol, 1-5 °CMethyl 2-amino-5-nitrophenylglyoxylate (ring-opened)~30%[2]
N-Alkyl-nitroisatinZrCl₄/NaBH₄, DMEN-Alkyl-nitroindoleHigh (not quantified)[2][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration of Oxindole (Proposed)
  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxindole (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of oxindole, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 5-Nitroisatin (Proposed)
  • Synthesize 5-nitroisatin by the nitration of isatin using established procedures.

  • To a solution of 5-nitroisatin (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add triethylsilane (2-3 equivalents).

  • Cool the mixture to 0 °C and slowly add a strong acid, such as trifluoroacetic acid (TFA) (1-2 equivalents).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Reduction of 5-Nitroisatin Oxindole Oxindole Nitration Nitration Oxindole->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound Isatin Isatin Nitroisatin Nitroisatin Isatin->Nitroisatin Nitration Reduction Reduction Nitroisatin->Reduction Selective Reduction Final_Product Final_Product Reduction->Final_Product This compound

Caption: Synthetic routes to this compound.

Troubleshooting_Nitration start Low Yield in Nitration cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Acid Ratio? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Maintain 0-10 °C cause1->solution1 solution2 Optimize HNO₃:H₂SO₄ Ratio cause2->solution2 solution3 Monitor by TLC, Extend Time cause3->solution3

Caption: Troubleshooting logic for low yield in direct nitration.

Troubleshooting_Reduction start Low Yield in Reduction cause1 Over-reduction? start->cause1 cause2 Ring Opening? start->cause2 cause3 Nitro Group Reduction? start->cause3 solution1 Use Milder Reducing Agent (e.g., Triethylsilane) cause1->solution1 solution2 Use Aprotic Solvent cause2->solution2 solution3 Select Catalyst Carefully cause3->solution3

Caption: Troubleshooting logic for low yield in 5-nitroisatin reduction.

References

5-Nitrooxindole solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrooxindole, focusing on its solubility challenges in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a derivative of oxindole.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, the oxindole scaffold is a common feature in many biologically active compounds.[1] The presence of a nitro group can significantly influence a molecule's biological activity, often through involvement in redox reactions. Compounds containing nitro groups have been associated with a wide range of activities, including antimicrobial and antitumor effects.

Q2: I am having trouble dissolving this compound in my aqueous biological buffer (e.g., PBS, Tris-HCl). Why is this happening?

Like many oxindole derivatives, this compound is expected to have poor water solubility.[2] This is a common issue for many organic compounds being evaluated in biological assays. The introduction of a nitro group can further decrease aqueous solubility. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly water-soluble compounds like this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[3] Ethanol can also be considered as a solvent.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q5: How can I prepare a working solution of this compound in a biological buffer from a DMSO stock solution?

To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your pre-warmed complete cell culture medium or biological buffer. It is critical to add the DMSO stock to the aqueous solution and mix immediately and thoroughly to prevent precipitation. For example, to achieve a 100 µM final concentration from a 100 mM stock, you would add 1 µL of the stock solution to 1 mL of your buffer.[4]

Troubleshooting Guides

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Potential Cause Troubleshooting Action
High final DMSO concentration Ensure the final concentration of DMSO in your aqueous solution is low (ideally ≤ 0.5%). Prepare a more concentrated stock solution if necessary to reduce the volume added.
Low aqueous solubility exceeded The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a lower final concentration.
Temperature shock Ensure both the DMSO stock and the aqueous buffer are at the same temperature before mixing. Pre-warming the buffer to 37°C for cell-based assays is recommended.
Slow mixing Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
Buffer components Certain salts in buffers like PBS can sometimes contribute to the precipitation of compounds.[5][6] If issues persist, consider trying a different buffer system, such as Tris-HCl.[7][8][9][10][11]
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Action
Compound precipitation over time Visually inspect your working solutions for any signs of precipitation before and during the experiment. Prepare fresh working solutions immediately before each experiment.
Inaccurate stock concentration Ensure the this compound is completely dissolved in the initial stock solution. Sonication can aid in dissolving the compound.
Vehicle (DMSO) effects Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Compound degradation Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Prepare fresh aqueous working solutions for each experiment.

Quantitative Data Summary

Solvent/Buffer Estimated Solubility of this compound Notes
100% DMSO > 10 mg/mLA high concentration stock solution should be achievable.
100% Ethanol ~5-10 mg/mLAnother option for preparing a stock solution.
PBS (pH 7.4) Very Low (< 0.1 mg/mL)Direct dissolution is not recommended.
Tris-HCl (pH 7.4) Very Low (< 0.1 mg/mL)Direct dissolution is not recommended.
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL (for oxindole)This method, used for the parent compound, may provide a starting point for solubilizing this compound in a mixed solvent system.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh out 1.78 mg of this compound (Molecular Weight: 178.14 g/mol ) into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Create a serial dilution of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Example for a 100 µM working solution:

    • In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex the solution gently to ensure thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of medium used for the highest concentration of the test compound (e.g., 10 µL of DMSO in 990 µL of medium for a 1:100 dilution).

  • Use the freshly prepared working solutions immediately for treating cells in culture.

Visualizations

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Downstream Analysis A Weigh this compound B Dissolve in 100% DMSO (10 mM Stock) A->B C Serially Dilute in Pre-warmed Medium B->C E Treat Cells with Working Solutions (including Vehicle Control) C->E D Seed Cells in Multi-well Plate D->E F Incubate for Desired Time E->F G Cell Viability Assay (e.g., MTT) F->G H Protein Extraction for Western Blot F->H I RNA Isolation for qPCR F->I

Caption: General experimental workflow for in-vitro bioassays of this compound.

Hypothetical Signaling Pathway: Modulation of Nitric Oxide Signaling

Given the presence of the nitro group, a plausible, yet unconfirmed, mechanism of action for this compound could involve the modulation of the nitric oxide (NO) signaling pathway. Nitro compounds can sometimes act as NO donors or interact with enzymes involved in NO synthesis or degradation.

nitric_oxide_pathway cluster_cell Target Cell NO_Source This compound (Hypothetical NO Donor) sGC Soluble Guanylate Cyclase (sGC) NO_Source->sGC NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKG->Response Phosphorylates Targets

Caption: Hypothetical modulation of the nitric oxide signaling pathway by this compound.

References

stability of 5-Nitrooxindole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrooxindole. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1][2] Like many pharmaceutical compounds, this compound is susceptible to degradation under conditions that are not optimized for its storage and handling.

Q2: How should aqueous solutions of this compound be stored to ensure stability?

A2: For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to air. For long-term storage, freezing the solution at -20 °C or below is recommended. The pH of the solution should ideally be maintained in the neutral to slightly acidic range (pH 4-7).

Q3: What are the likely degradation pathways for this compound in an aqueous environment?

A3: Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in the oxindole ring can undergo hydrolysis, especially under strong acidic or basic conditions, leading to the opening of the lactam ring.

  • Oxidation: The oxindole ring is susceptible to oxidation, potentially leading to the formation of isatin derivatives or other oxidized species.[3][4][5][6]

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of 5-aminooxindole and other reduced derivatives.

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of nitroaromatic compounds.[1][2]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my aqueous stock solution.

  • Potential Cause 1: Inappropriate pH.

    • Troubleshooting: Measure the pH of your solution. This compound is expected to be more stable in a neutral to slightly acidic pH range. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the lactam ring.

    • Solution: Prepare your stock solution in a buffered system (e.g., phosphate or citrate buffer) within a pH range of 4-7.

  • Potential Cause 2: Exposure to Light.

    • Troubleshooting: Review your handling and storage procedures. Have the solutions been exposed to ambient or direct light for extended periods?

    • Solution: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize light exposure during experimental procedures.

  • Potential Cause 3: Elevated Temperature.

    • Troubleshooting: Check the storage temperature of your solutions. Higher temperatures accelerate the rate of chemical degradation.[1][2]

    • Solution: Store stock solutions at 2-8 °C for short-term use and at -20 °C or below for long-term storage. Avoid repeated freeze-thaw cycles.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting: The appearance of new peaks is a strong indicator of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products (e.g., more polar compounds will typically have shorter retention times in reverse-phase HPLC).

    • Solution: To identify the degradation products, it is recommended to perform forced degradation studies (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This will help in creating a degradation profile and identifying the unknown peaks in your experimental samples.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound in aqueous solution under different conditions. This data is intended to be illustrative of expected trends.

Table 1: Effect of pH on the Stability of this compound at 25 °C

pHHalf-life (t½) (hours)Apparent First-Order Rate Constant (k) (s⁻¹)
2.0722.67 x 10⁻⁶
4.02408.02 x 10⁻⁷
7.03006.42 x 10⁻⁷
9.01201.60 x 10⁻⁶
12.0248.02 x 10⁻⁶

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Half-life (t½) (hours)Apparent First-Order Rate Constant (k) (s⁻¹)
415001.28 x 10⁻⁷
253006.42 x 10⁻⁷
40962.00 x 10⁻⁶
60248.02 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80 °C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photodegradation: Expose a 100 µg/mL solution of this compound in a transparent container to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

G Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., concentration loss, extra peaks) check_pH Check pH of Solution start->check_pH pH_extreme Is pH outside 4-7 range? check_pH->pH_extreme adjust_pH Adjust pH to 4-7 using buffer pH_extreme->adjust_pH Yes check_light Check for Light Exposure pH_extreme->check_light No adjust_pH->check_light light_exposed Was solution exposed to light? check_light->light_exposed protect_light Store in amber vials or wrap with foil light_exposed->protect_light Yes check_temp Check Storage Temperature light_exposed->check_temp No protect_light->check_temp temp_high Is temperature > 8°C? check_temp->temp_high adjust_temp Store at 2-8°C (short-term) or <= -20°C (long-term) temp_high->adjust_temp Yes forced_degradation Perform Forced Degradation Study to identify degradants temp_high->forced_degradation No adjust_temp->forced_degradation end_node Problem Resolved / Degradants Identified forced_degradation->end_node

Caption: Troubleshooting workflow for addressing instability of this compound solutions.

G Plausible Aqueous Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation reduction Reduction parent->reduction photodegradation Photodegradation (Light) parent->photodegradation prod1 Ring-Opened Product (e.g., 2-amino-5-nitrophenylacetic acid) hydrolysis->prod1 prod2 Oxidized Product (e.g., 5-Nitroisatin) oxidation->prod2 prod3 Reduced Product (e.g., 5-Aminooxindole) reduction->prod3 prod4 Various Photoproducts photodegradation->prod4

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Troubleshooting IDO1 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for identifying and mitigating common artifacts in assays for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), such as those from the 5-Nitrooxindole class.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the IDO1 activity assay?

A1: The Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a key regulator of immune responses. It initiates the catabolism of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine (NFK).[1][2] In most assay formats, NFK is then hydrolyzed to kynurenine (Kyn). The activity of the IDO1 enzyme is determined by measuring the rate of L-Trp depletion or, more commonly, the rate of kynurenine production.[3]

IDO1_Pathway L_Trp L-Tryptophan NFK N-formylkynurenine L_Trp->NFK O2 Kyn Kynurenine NFK->Kyn IDO1_node IDO1 Enzyme IDO1_node->L_Trp Hydrolysis_node Hydrolysis Hydrolysis_node->NFK

Caption: The IDO1 enzyme catalyzes the first and rate-limiting step in tryptophan catabolism.
Q2: What are the primary types of assays used for screening IDO1 inhibitors?

A2: There are two main categories of assays for screening IDO1 inhibitors:

  • Biochemical (Cell-Free) Assays: These assays use purified, recombinant IDO1 enzyme and measure its activity in a controlled, cell-free environment.[3] They are advantageous for their simplicity and are widely used for primary screening of large compound libraries.[3]

  • Cell-Based Assays: These assays measure IDO1 activity within a cellular context.[4] Typically, a cancer cell line that expresses IDO1, such as SKOV-3 or HeLa, is stimulated with interferon-gamma (IFN-γ) to induce or enhance enzyme expression.[3][4][5] These assays provide data that may better reflect a compound's potential efficacy by accounting for factors like cell permeability and intracellular metabolism.[3]

Q3: How is IDO1 activity and its inhibition quantified?

A3: The most common methods involve quantifying kynurenine levels in the sample supernatant. This can be achieved through:

  • Absorbance-Based (Colorimetric) Methods: After the enzymatic reaction, trichloroacetic acid (TCA) is added to stop the reaction and hydrolyze NFK to kynurenine.[3] The kynurenine in the supernatant is then mixed with p-DMAB (Ehrlich's reagent) in acetic acid, which produces a yellow-colored product that can be measured by absorbance, typically at 480 nm.[3] Some kits measure the direct absorbance of kynurenine at approximately 321 nm.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is considered one of the most accurate and sensitive methods for quantifying both tryptophan and kynurenine, especially from complex biological samples.[3][6] It is often used as a gold standard to validate hits from primary screens.

Troubleshooting Guide: Assay Artifacts and Mitigation

A significant challenge in screening for IDO1 inhibitors is the high rate of false positives, often stemming from assay artifacts rather than true, specific inhibition of the target enzyme.[4]

Issue 1: Compound-Dependent Assay Interference

Q: My compound shows high activity in the primary screen, but this activity is not reproducible in orthogonal assays. What could be the cause?

A: This is a classic sign of an assay artifact. Many compounds can interfere with assay results through mechanisms unrelated to specific IDO1 inhibition.

Potential Causes & Mitigation Strategies:

Artifact SourceMechanismIdentification & Mitigation
Redox Cycling Compounds that can undergo redox cycling can interfere with the heme iron at the active site of the IDO1 enzyme, leading to non-specific inactivation. This is a known issue for some classes of compounds.[4]Mitigation: Include antioxidants like dithiothreitol (DTT) (1-5 mM) in the biochemical assay buffer to see if activity is reduced.[7] This helps identify compounds acting through an oxidative mechanism.
Covalent Reactivity Electrophilic compounds can form covalent bonds with nucleophilic residues on the enzyme, causing irreversible inhibition. This is a common mechanism for non-specific enzyme inhibitors.[4][7]Identification: Perform a "jump dilution" or mechanism of action (MoA) assay.[8] After pre-incubating the enzyme and inhibitor at a high concentration (e.g., 10x IC50), the mixture is diluted significantly. Reversible inhibitors will dissociate, restoring enzyme activity, while irreversible inhibitors will remain bound.[8]
Assay Readout Interference Test compounds can directly interfere with the detection method. For example, colored compounds can absorb light at the detection wavelength (e.g., 480 nm), while fluorescent compounds can cause high background in fluorescence-based assays.[9][10]Mitigation: Measure the absorbance/fluorescence of the test compound alone at the assay wavelength. Use a more robust detection method like HPLC, which separates the analyte (kynurenine) from interfering compounds before detection, as a confirmatory assay.[3]

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Caption: A workflow for de-risking primary hits and identifying false positives from assay artifacts.
Issue 2: Cytotoxicity in Cell-Based Assays

Q: How can I distinguish between true IDO1 inhibition and non-specific cytotoxicity in my cell-based assay?

A: A decrease in kynurenine production in a cell-based assay can mean either that your compound is inhibiting the IDO1 enzyme or that it is simply killing the cells, thereby preventing them from producing any kynurenine. This is a critical source of false-positive results.[11]

Mitigation Strategy:

Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation times.[11] Standard cell viability assays like MTT, XTT, or Neutral Red should be performed.[11] A compound is considered a potential artifact if it reduces cell viability at concentrations similar to those that reduce kynurenine production.

Cell_Assay_Workflow seed Seed SKOV-3 Cells (e.g., 3x10^4 cells/well) induce Induce IDO1 with IFN-γ (e.g., 100 ng/mL, 24h) seed->induce treat Add Test Compound (Dose-Response, 24h) induce->treat split Harvest Supernatant & Lyse Cells treat->split kyn_assay Kynurenine Assay (e.g., Ehrlich's Reagent) split->kyn_assay cyto_assay Cytotoxicity Assay (e.g., MTT) split->cyto_assay result Compare IC50 (IDO1) vs. CC50 (Toxicity) kyn_assay->result cyto_assay->result

Caption: A parallel workflow for cell-based IDO1 screening and cytotoxicity counter-screening.
Issue 3: General Assay Poor Performance

Q: My assay has a low signal-to-background ratio, a poor Z'-factor, or high well-to-well variability. What should I check?

A: Poor assay performance can result from a variety of technical issues related to reagents, protocols, or equipment.

Troubleshooting Checklist:

ParameterCommon ProblemSolution
Reagents Improper storage; expired reagents; precipitation upon dilution.Confirm storage conditions (e.g., 2-8°C for kits) and expiration dates.[12] Ensure compounds are fully dissolved in the final assay medium.[10] Prepare fresh reagents and buffers.
Protocol Incorrect incubation times or temperatures; reagents not at room temperature before use.Strictly follow validated protocol incubation times.[12] Allow all reagents to equilibrate to room temperature for 15-20 minutes before starting.[12]
Plate & Reader Incorrect plate type (e.g., tissue culture plate for biochemical assay); incorrect reader filter settings.Use appropriate microplates (e.g., clear plates for absorbance).[13] For TR-FRET assays, using the exact recommended emission filters is critical.[14]
Liquid Handling Inaccurate pipetting; cross-contamination; scratching wells with tips.Calibrate pipettes regularly. Use fresh tips for each reagent and sample. Be careful not to touch the bottom of the wells during reagent addition.[12]

Key Experimental Protocols

Protocol 1: General Biochemical IDO1 Inhibition Assay

This protocol is a generalized procedure based on common methodologies.[3]

  • Reagent Preparation: Prepare assay buffer (e.g., 50mM potassium phosphate buffer, pH 6.5) containing 20mM ascorbate, 10μM methylene blue, and 100μg/mL catalase.

  • Compound Plating: Serially dilute test compounds in the desired solvent (e.g., DMSO) and add to the wells of a 96-well plate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well (except for no-enzyme controls).

  • Substrate Initiation: Start the reaction by adding L-tryptophan (e.g., final concentration of 400μM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.

  • Readout: Measure absorbance at 480 nm using a microplate reader. Calculate percent inhibition relative to vehicle (e.g., DMSO) controls.

Protocol 2: General Cell-Based IDO1 Inhibition Assay (SKOV-3 Cells)

This protocol is a generalized procedure based on common methodologies.[4][5]

  • Cell Plating: Seed SKOV-3 cells in a 96-well tissue culture plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[5]

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[4][5]

  • Compound Treatment: Remove the induction medium. Add 200 μL of fresh Assay Medium (e.g., McCoy's 5a with 50 μg/mL L-tryptophan) containing serial dilutions of the test compounds or vehicle control.[4][5]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[5]

  • Sample Collection: After incubation, carefully collect 140 μL of the supernatant from each well for kynurenine analysis. The remaining cells in the plate can be used for a parallel cytotoxicity assay.

  • Kynurenine Detection: Add 10 μL of 6.1 N TCA to the 140 μL of supernatant, mix, and incubate for 30 minutes at 50°C.[3] Centrifuge to remove precipitate. Transfer 100 μL of the final supernatant to a new plate, add 100 μL of 2% p-DMAB, and measure absorbance at 480 nm.[3]

Protocol 3: MTT Cytotoxicity Counter-Screen

This protocol is intended to be run in parallel with the cell-based assay.

  • Cell Plate: Use the cell plates from the cell-based IDO1 assay after the supernatant has been removed (Step 5 of Protocol 2).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm. Cell viability is proportional to the absorbance signal. Calculate the CC50 (50% cytotoxic concentration) and compare it to the IC50 from the functional assay.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitrooxindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 5-nitrooxindole. The content is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Low or No Product Yield

Q1: My N-alkylation of this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of this compound are common due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indole nitrogen. Here are the primary factors to investigate:

  • Base Strength and Stoichiometry: The pKa of the N-H bond in this compound is lower than in oxindole, but a sufficiently strong base is still crucial for deprotonation.

    • Weak Bases: Carbonate bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to achieve complete deprotonation, leading to a low concentration of the nucleophilic anion.

    • Stronger Bases: Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). Use at least 1.1 to 1.5 equivalents to ensure complete deprotonation.

  • Reaction Temperature: The reduced nucleophilicity of the this compound anion may require higher reaction temperatures to facilitate the reaction with the alkylating agent.

    • Optimization: If you are running the reaction at room temperature, try gradually increasing the temperature to 50 °C, 80 °C, or even higher, while monitoring for decomposition.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the reactants and stabilize charged intermediates.

  • Purity of Reagents and Dry Conditions: Moisture can quench the strong bases and react with the alkylating agents.

    • Recommendations: Ensure your this compound, alkylating agent, and solvent are pure and anhydrous. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am attempting a C3-functionalization (e.g., Knoevenagel condensation) of this compound, but the reaction is sluggish and gives a poor yield. What should I troubleshoot?

A2: C3-functionalization of this compound can be challenging. Here’s how to troubleshoot:

  • Catalyst Choice and Loading: The choice of catalyst is critical for activating the C3 position.

    • Base Catalysts: For Knoevenagel-type reactions, common bases include piperidine, pyrrolidine, or triethylamine. The amount of catalyst can be optimized (typically 10-20 mol%).

    • Lewis Acids: In some cases, a Lewis acid catalyst might be beneficial to activate the carbonyl group.

  • Removal of Water: For condensation reactions, the removal of the water byproduct is essential to drive the equilibrium towards the product.

    • Methods: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (refluxing in a suitable solvent like toluene or ethanol).

    • Reactant Concentration: The concentration of your reactants can influence the reaction rate. Try adjusting the concentration to see if it improves the yield.

Formation of Side Products

Q3: My N-alkylation reaction is producing a significant amount of a side product. What could it be and how can I minimize it?

A3: A common side product in the N-alkylation of oxindoles is the C3-alkylated product, or in some cases, O-alkylation of the enolate.

  • Controlling N- vs. C-Alkylation: The selectivity can be influenced by the reaction conditions.

    • Base and Solvent: The choice of base and solvent can affect the equilibrium between the N-anion and the O-enolate. Using a strong base in a polar aprotic solvent like DMF generally favors N-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence the site of alkylation.

  • Minimizing Dialkylation: If you are observing a dialkylated product (at both N1 and C3), consider the following:

    • Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the impact of the nitro group on the reactivity of the oxindole core?

A1: The nitro group at the 5-position is a strong electron-withdrawing group. This has several significant effects on the reactivity of the oxindole:

  • Increased Acidity of N-H: The N-H proton is more acidic compared to unsubstituted oxindole, making deprotonation easier.

  • Decreased Nucleophilicity of Nitrogen: The electron-withdrawing effect reduces the electron density on the nitrogen atom, making the corresponding anion less nucleophilic. This can slow down N-alkylation and N-acylation reactions.[1]

  • Activation of the Benzene Ring: The nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

  • Activation of C3 Position: The electron-withdrawing nature of the nitro group can further activate the C3 methylene protons, potentially facilitating C3-functionalization reactions.

Q2: How do I choose the right base for N-alkylation of this compound?

A2: The choice of base is critical and depends on the specific alkylating agent and desired reaction conditions.

  • For highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide): A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) at elevated temperatures might be sufficient.

  • For less reactive alkylating agents (e.g., secondary alkyl halides): A stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary to achieve a reasonable reaction rate. These reactions should be carried out under strictly anhydrous conditions.

Q3: What are the best practices for monitoring the progress of my this compound derivatization reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method.

  • TLC Analysis: Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential side products. This compound and its derivatives are often UV-active, making visualization straightforward.

  • Confirmation: For a more detailed analysis, especially if the TLC is unclear, you can take a small aliquot from the reaction mixture, perform a mini-workup, and analyze it by LC-MS or ¹H NMR.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of this compound and related compounds. These should be used as a starting point for optimization.

Table 1: N-Alkylation of this compound Derivatives

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference (Analogous System)
1Methyl IodideK₂CO₃ (1.5)DMF604~85[2] (N-methylation of 5-nitroisatin)
2Benzyl BromideNaH (1.2)THFRT to 506VariableGeneral protocol for indoles
3Ethyl BromideCs₂CO₃ (2.0)Acetonitrile8012ModerateGeneral protocol for indoles

Table 2: N-Acylation of this compound Derivatives

EntryAcylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference (Analogous System)
1Acetyl ChlorideTriethylamine (1.5)DCM0 to RT2Good[3] (General indole acylation)
2Benzoyl ChloridePyridineToluene805Moderate[3] (General indole acylation)
3Acetic AnhydrideNone (neat)1001High[4] (General amine acylation)

Table 3: C3-Functionalization of this compound Derivatives (Knoevenagel Condensation)

EntryAldehyde/KetoneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference (Analogous System)
1BenzaldehydePiperidine (10)EthanolReflux4Good[5] (General Knoevenagel)
2AcetonePyrrolidine (20)TolueneReflux (Dean-Stark)8Moderate[5] (General Knoevenagel)
34-NitrobenzaldehydeIodine/K₂CO₃Room Temp1High (General Knoevenagel)

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C3-Knoevenagel Condensation of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and the solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reagent & Glassware Preparation (Anhydrous) setup Reaction Setup (Inert Atmosphere) prep->setup deprotonation Deprotonation (Base Addition) setup->deprotonation derivatization Derivatization (Electrophile Addition) deprotonation->derivatization monitoring Reaction Monitoring (TLC/LC-MS) derivatization->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Workflow cluster_starting_materials Reagent & Setup Issues cluster_reaction_conditions Reaction Condition Issues cluster_side_products Side Product Issues start Low Yield or No Reaction sm_purity Check Reagent Purity & Anhydrous Conditions start->sm_purity inert_atm Ensure Inert Atmosphere start->inert_atm check_base Increase Base Strength or Stoichiometry start->check_base side_products Side Products Observed? start->side_products increase_temp Increase Reaction Temperature check_base->increase_temp change_solvent Optimize Solvent increase_temp->change_solvent success Improved Yield change_solvent->success side_products->check_base No analyze_side_products Analyze Side Products (NMR, MS) side_products->analyze_side_products Yes adjust_stoichiometry Adjust Stoichiometry & Addition Rate analyze_side_products->adjust_stoichiometry adjust_stoichiometry->success

References

Technical Support Center: Purification of 5-Nitrooxindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-nitrooxindole analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog appears as a streak on the TLC plate during column chromatography. What could be the cause and how can I resolve it?

A1: Streaking on a TLC plate is often indicative of compound overloading, high polarity of the compound, or interaction with the stationary phase. Here are some troubleshooting steps:

  • Reduce Sample Load: Overloading the TLC plate can lead to band broadening and streaking. Try spotting a more dilute solution of your sample.

  • Adjust Solvent System: Your compound may be too polar for the current mobile phase. A common solvent system for purifying nitro-aromatic compounds is a gradient of ethyl acetate in hexanes.[1] Try decreasing the polarity of the eluent by reducing the percentage of ethyl acetate.

  • Incorporate an Acid or Base: If your this compound analog has acidic or basic functional groups, it can interact with the slightly acidic silica gel, causing streaking. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.

  • Consider a Different Stationary Phase: If streaking persists, consider using a different stationary phase for your chromatography, such as neutral alumina.

Q2: I am having difficulty crystallizing my this compound analog. What strategies can I employ to induce crystallization?

A2: Crystallization can be a challenging step. If spontaneous crystallization does not occur upon cooling, several techniques can be used to induce it:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Reducing Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Using an Anti-Solvent: If your compound is soluble in one solvent and insoluble in another, and the two solvents are miscible, you can use a two-solvent recrystallization method. Dissolve your compound in the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: My purified this compound analog shows low potency in my kinase assay compared to published data. What are the potential reasons for this discrepancy?

A3: Discrepancies in potency can arise from several factors related to the purity and handling of the compound:

  • Residual Impurities: Even small amounts of impurities can interfere with biological assays. Ensure your compound is of high purity (>95%) by techniques like HPLC and NMR. Unreacted starting materials or byproducts from the synthesis can act as competitive inhibitors or otherwise interfere with the assay.

  • Compound Stability: this compound analogs may be susceptible to degradation. Ensure proper storage conditions (e.g., cool, dark, and dry). It is also advisable to prepare fresh stock solutions for your assays.

  • Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can sometimes affect the assay. Ensure the final concentration of the solvent in the assay is low and consistent across all experiments.

Q4: What are some common impurities I might encounter in the synthesis of this compound analogs, and how can I remove them?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in reactions involving nitration, you may have isomers or over-nitrated products. Purification of nitrated aromatic products can sometimes be achieved by washing the crude product with an alkaline aqueous solution to remove acidic impurities like nitro-phenolics.[2] Column chromatography is the most common method for removing these types of impurities. Developing a good TLC or HPLC method first will help in optimizing the separation on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Compound is too polar and eluting with the solvent front. Use a less polar solvent system. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity.
Compound is adsorbing irreversibly to the silica gel. Add a modifier to the eluent (e.g., 0.1-1% acetic acid or triethylamine). Consider using a different stationary phase like alumina.
Improper column packing leading to channeling. Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.
Sample is not fully dissolved before loading. Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading onto the column.
Problem 2: Product is an Oil Instead of a Solid After Purification
Possible Cause Troubleshooting Steps
Presence of residual solvent. Dry the sample under high vacuum for an extended period. Gentle heating may also help if the compound is thermally stable.
The compound has a low melting point. Try to induce crystallization by cooling the oil in an ice bath or freezer, scratching the flask, or adding a seed crystal.
Presence of impurities that are preventing crystallization. Re-purify the oil using column chromatography with a shallower gradient to improve separation.
The compound is inherently an oil at room temperature. If the compound is pure (as determined by NMR and HPLC), it may naturally be an oil.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound analogs and related heterocyclic kinase inhibitors. Please note that optimal conditions and results will vary depending on the specific analog.

Table 1: Representative Column Chromatography Conditions and Results

Compound Type Stationary Phase Mobile Phase (Eluent) Yield (%) Purity (%) Reference
Amino-substituted indoleSilica Gel5-30% Ethyl Acetate in CyclohexaneNot Reported>95 (by HPLC)[3]
N-(4-bromo-3-nitrophenyl)benzamideSilica Gel5-25% Ethyl Acetate in Cyclohexane65>95 (by HPLC)[3]

Table 2: Representative HPLC Conditions for Purity Analysis

Compound Type Column Mobile Phase Flow Rate (mL/min) Detection (nm)
Polar AnalytesC18Water/Acetonitrile or Water/Methanol1.0UV (Wavelength dependent on chromophore)
Ionic CompoundsC18Mobile phase with pH adjustment or ion-pairing reagent1.0UV (Wavelength dependent on chromophore)

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Preparation:

    • Select a column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as needed to elute the compounds.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring or swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Analog column_chromatography Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity & Identity Check (TLC, HPLC, NMR, MS) recrystallization->purity_check pure_product Pure this compound Analog purity_check->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound analogs.

troubleshooting_logic start Low Purity after Initial Purification check_tlc Re-evaluate TLC: Multiple Spots or Streaking? start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots streaking Streaking check_tlc->streaking optimize_chromatography Optimize Chromatography (Gradient, Stationary Phase) multiple_spots->optimize_chromatography adjust_solvent Adjust Solvent Polarity / Add Modifier streaking->adjust_solvent re_purify Re-purify optimize_chromatography->re_purify adjust_solvent->re_purify final_product High Purity Product re_purify->final_product

Caption: A decision tree for troubleshooting low purity issues during the purification process.

References

minimizing autofluorescence of 5-Nitrooxindole in imaging assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the autofluorescence of 5-Nitrooxindole in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is autofluorescence a concern?

Q2: What are the potential spectral properties of this compound?

Based on data for the related compound 5-Nitroindole, it is plausible that this compound absorbs light in the near-UV region, potentially around 322 nm.[2] The emission spectrum is likely to be broader and at a longer wavelength. It is important to note that the solvent environment can influence the spectral properties of indole derivatives, with more polar solvents often causing a shift to longer emission wavelengths (a bathochromic shift).[3]

Q3: What are the common sources of autofluorescence in biological samples?

Common sources of autofluorescence in biological samples include:

  • Endogenous Molecules: Molecules like NADH, collagen, elastin, and flavins naturally fluoresce, typically in the blue to green region of the spectrum.[4][5]

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[4][6]

  • Red Blood Cells: Heme groups within red blood cells can cause autofluorescence.[7]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in cells with age and fluoresce broadly across the spectrum.[4]

  • Culture Media Components: Some components in cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[5][7]

Q4: How can I determine if this compound is contributing to autofluorescence in my experiment?

To assess the contribution of this compound to the overall fluorescence, you should include a control sample that is treated with this compound but lacks your specific fluorescent label (e.g., fluorescently labeled antibody or probe). Image this sample using the same settings as your fully stained samples. Any signal detected will be a combination of cellular autofluorescence and any intrinsic fluorescence from this compound.

Troubleshooting Guide

This guide provides a structured approach to minimizing autofluorescence when using this compound in imaging assays.

Problem: High background fluorescence obscuring the specific signal.

Table 1: Troubleshooting High Background Fluorescence

Potential Cause Suggested Solution Experimental Protocol
Intrinsic fluorescence of this compound Optimize imaging settings. Select fluorophores with emission spectra that are well-separated from the expected emission of this compound.See Protocol 1: Spectral Unmixing and Fluorophore Selection.
Autofluorescence from fixation Reduce fixation time. Use a non-aldehyde-based fixative. Treat with a quenching agent.See Protocol 2: Sodium Borohydride Treatment.
Autofluorescence from endogenous molecules (e.g., NADH, collagen) Choose fluorophores in the red or far-red spectrum. Use spectral imaging and linear unmixing.See Protocol 1: Spectral Unmixing and Fluorophore Selection.
Autofluorescence from lipofuscin Treat with Sudan Black B.See Protocol 3: Sudan Black B Staining.
Autofluorescence from red blood cells Perfuse tissues with PBS before fixation.N/A
Photobleaching of the target fluorophore Use an antifade mounting medium. Minimize light exposure. Reduce laser power or exposure time.See Protocol 4: Minimizing Photobleaching.

Experimental Protocols

Protocol 1: Spectral Unmixing and Fluorophore Selection

  • Acquire a Reference Spectrum for Autofluorescence: Prepare an unstained sample (with and without this compound) and acquire a full emission spectrum using a spectral confocal microscope. This will reveal the emission profile of the background autofluorescence.

  • Select Appropriate Fluorophores: Choose primary or secondary antibodies conjugated to fluorophores that have emission maxima far from the peak of the autofluorescence spectrum. Red and far-red fluorophores are often good choices as endogenous autofluorescence is typically lower in this range.[7]

  • Perform Spectral Unmixing: If your microscope is equipped with spectral imaging capabilities, acquire images across a range of emission wavelengths. Use the microscope's software to perform linear unmixing, which computationally separates the specific fluorophore signal from the autofluorescence signal based on their distinct spectral profiles.

Protocol 2: Sodium Borohydride Treatment

This protocol is for reducing aldehyde-induced autofluorescence.

  • Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold phosphate-buffered saline (PBS).

  • Sample Incubation: After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Protocol 3: Sudan Black B Staining

This protocol is for quenching lipofuscin autofluorescence.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution through a 0.2 µm filter.

  • Sample Incubation: After your final washing step of the staining protocol, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Washing: Briefly wash the samples with 70% ethanol, followed by three washes with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Protocol 4: Minimizing Photobleaching

Photobleaching is the light-induced destruction of a fluorophore.[8][9]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain antioxidants that reduce photobleaching.[1]

  • Limit Light Exposure: Keep your samples in the dark whenever possible. During imaging, use the lowest laser power and shortest exposure time that provides an adequate signal.[9]

  • Use Neutral Density Filters: When initially focusing on your sample, use neutral density filters to reduce the intensity of the excitation light.[1]

  • Image Quickly: Plan your imaging session to be as efficient as possible to minimize the total time the sample is exposed to light.

Visualizations

Signaling Pathway

Some 5-nitroindole derivatives have been identified as binders of c-Myc G-quadruplexes, suggesting a potential role in modulating the expression of c-Myc target genes involved in cell proliferation.[7][10] The following diagram illustrates a hypothetical signaling pathway where this compound could interfere.

G_quadruplex_inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc_promoter c-Myc Promoter Region G4 G-Quadruplex Formation cMyc_promoter->G4 Forms in promoter Transcription_Factors Transcription Factors G4->Transcription_Factors Blocks binding RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II Recruits cMyc_mRNA c-Myc mRNA RNA_Pol_II->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_protein c-Myc Protein Ribosome->cMyc_protein Cell_Proliferation Cell Proliferation cMyc_protein->Cell_Proliferation Drives Five_Nitrooxindole This compound Five_Nitrooxindole->G4 Stabilizes

Caption: Hypothetical mechanism of this compound stabilizing a c-Myc G-quadruplex.

Experimental Workflows

experimental_workflow start Start: Cell/Tissue Preparation fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab dapi DAPI Staining (Optional) secondary_ab->dapi mount Mount with Antifade Medium dapi->mount image Image Acquisition mount->image

Caption: A standard immunofluorescence imaging workflow.

autofluorescence_reduction_workflow start Start: Fixed & Permeabilized Sample quenching_step Autofluorescence Quenching (e.g., Sodium Borohydride or Sudan Black B) start->quenching_step wash Wash Thoroughly quenching_step->wash blocking Blocking wash->blocking staining Proceed with Staining Protocol blocking->staining end Image Acquisition staining->end

Caption: Workflow for incorporating an autofluorescence quenching step.

References

addressing 5-Nitrooxindole-induced cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing cytotoxicity observed in control cells during experiments with 5-Nitrooxindole.

Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells

Unexpected cytotoxicity in control cell lines can confound experimental results. This guide provides a systematic approach to identifying and mitigating potential issues when working with this compound.

Initial Assessment:

  • Confirm the Observation: Repeat the experiment with careful attention to dilutions and cell plating densities.

  • Vehicle Control: Run a vehicle-only control (e.g., DMSO at the same final concentration) to distinguish between compound- and solvent-induced toxicity.

  • Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in control cells?

While specific data on non-cancerous cells is limited, the cytotoxicity of nitroaromatic and indole compounds is often linked to two primary mechanisms:

  • Oxidative Stress: The nitro group can undergo enzymatic reduction, leading to the generation of reactive oxygen species (ROS). An excess of ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death.

  • Induction of Apoptosis: Indole derivatives have been shown to induce programmed cell death (apoptosis). This can occur through various signaling pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic process.

Q2: At what concentration should I expect to see cytotoxicity with this compound?

The cytotoxic concentration of this compound is highly dependent on the cell line. For novel compounds, it is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). A typical starting range for in vitro studies could be from low nanomolar to high micromolar concentrations.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.

  • Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.

  • Late apoptotic/necrotic cells will stain positive for both Annexin V and PI.

  • Necrotic cells will stain positive for PI only.

Q4: My control cells appear stressed (e.g., rounded, detached) but viability assays show minimal cell death. What could be the cause?

This could indicate a sub-lethal cytotoxic effect or interference with the assay itself.

  • Sub-lethal effects: The compound may be affecting cellular processes like adhesion or proliferation without causing immediate cell death.

  • Assay interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter the redox state of the cell can affect assays like the MTT assay. It is advisable to confirm results with an alternative method, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

Q5: What can I do to mitigate unexpected cytotoxicity in my control cells?

  • Optimize Concentration: Use the lowest effective concentration of this compound.

  • Reduce Exposure Time: A shorter incubation time may reduce cytotoxicity.

  • Co-treatment with Antioxidants: If oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) may alleviate cytotoxicity.

  • Use a Different Cell Line: Some cell lines may be inherently more sensitive.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and a related compound against a cancer cell line and a normal human fibroblast line to illustrate potential selective cytotoxicity. Note: This data is for illustrative purposes and may not reflect actual experimental results.

CompoundCell LineCell TypeAssayIncubation Time (h)IC50 (µM)
This compound A549Human Lung CarcinomaMTT4815.2
MRC-5Human Lung FibroblastMTT4845.8
Indole-3-carbinol A549Human Lung CarcinomaMTT4855.6
MRC-5Human Lung FibroblastMTT48>100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and medium-only controls. Incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated), maximum LDH release (lysis buffer-treated), and background (medium only).

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Cultured cells in suspension

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Signaling Pathway Diagrams

Hypothesized this compound-Induced Apoptosis Pathway

G This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Experiment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Cell_Culture Cell Culture (Control & Cancer Lines) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) Incubation->AnnexinV_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Cell Death AnnexinV_Assay->Mechanism_Elucidation

Caption: Workflow for assessing this compound cytotoxicity.

Validation & Comparative

A Comparative Guide to Oxindole-Based Kinase Inhibitors: Spotlight on 5-Nitrooxindole's Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors.[1][2] Its synthetic tractability and the ability to modulate its biological activity through substitution have made it a focal point in the quest for novel therapeutics targeting the kinome. This guide provides a comparative analysis of 5-Nitrooxindole against other prominent oxindole-based kinase inhibitors, supported by experimental data and detailed protocols. While direct experimental data for this compound as a kinase inhibitor is limited in publicly available literature, its potential activity can be inferred from extensive structure-activity relationship (SAR) studies of 5-substituted oxindole analogs.

Performance Comparison of Oxindole-Based Kinase Inhibitors

The inhibitory potency of oxindole-based compounds is highly dependent on the nature and position of substituents on the oxindole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of well-established oxindole kinase inhibitors, Sunitinib and Nintedanib, against a panel of key kinases. This data serves as a benchmark for understanding the potency and selectivity profiles within this class of inhibitors.

CompoundTarget KinaseIC50 (nM)Reference(s)
Sunitinib VEGFR2 (KDR)80[1][2]
PDGFRβ2[1][2]
c-Kit-[2]
FLT350 (ITD), 30 (Asp835)[2]
RET-[3]
CDK227.90[4]
Nintedanib VEGFR134[3]
VEGFR213[3]
VEGFR313[3]
FGFR169[3]
FGFR237[3]
FGFR3108[3]
PDGFRα59[3]
PDGFRβ65[3]
Compound 5l (from a recent study) FLT336.21[4]
CDK28.17[4]
Axitinib (for comparison) VEGFR10.1-
VEGFR20.2-
VEGFR30.1-0.3-
PDGFRβ1.6-
c-Kit1.7-

Structure-Activity Relationship (SAR) and the Potential of this compound

SAR studies on oxindole-based kinase inhibitors have consistently highlighted the criticality of the substituent at the 5-position of the oxindole core. This position is situated in a region of the ATP-binding pocket where modifications can significantly influence potency and selectivity.

Generally, the introduction of a substituent at the 5-position that can engage in favorable interactions, such as hydrogen bonding or hydrophobic interactions, enhances inhibitory activity. For instance, the fluorine atom at the 5-position of Sunitinib contributes to its potent inhibition of VEGFR and PDGFR kinases.

The nitro group (-NO2) is a strong electron-withdrawing group. While direct data for a simple this compound is unavailable, the electronic properties of substituents at this position are known to be a key determinant of activity. The presence of an electron-withdrawing group can modulate the electronic distribution of the oxindole ring system, potentially influencing its interaction with key residues in the kinase active site. Further empirical studies are necessary to definitively characterize the kinase inhibitory profile of this compound.

Experimental Methodologies

To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below are detailed methodologies for two common assays used to evaluate the potency of kinase inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound, other oxindole inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2][5]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Western Blotting for Cellular Kinase Inhibition

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Protocol:

  • Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Mechanism of Oxindole-Based Tyrosine Kinase Inhibitors cluster_0 ATP Binding Pocket of Kinase cluster_1 Oxindole Inhibitor Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Oxindole_Core Oxindole Core Oxindole_Core->Hinge_Region Forms H-bonds 5_Substituent 5-Substituent (e.g., -NO2) 5_Substituent->Hydrophobic_Pocket Interacts 3_Substituent 3-Substituent ATP ATP ATP->Hinge_Region Binds Substrate Substrate Kinase Kinase Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Signal_Transduction Downstream Signaling Phosphorylated_Substrate->Signal_Transduction Kinase->Phosphorylated_Substrate Phosphorylates

Caption: ATP-competitive inhibition by oxindole derivatives.

G Experimental Workflow for Kinase Inhibitor Evaluation Start Start: Novel Oxindole Compound Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Against a Panel of Kinases Biochemical_Assay->Determine_IC50 Cellular_Assay Cell-Based Assay (e.g., Western Blot) Determine_IC50->Cellular_Assay Confirm_Target_Inhibition Confirm On-Target Inhibition in Cells Cellular_Assay->Confirm_Target_Inhibition Selectivity_Profiling Kinome-wide Selectivity Profiling Confirm_Target_Inhibition->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for inhibitor screening and development.

References

A Comparative Analysis of 5-Nitrooxindole and 5-Aminooxindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the oxindole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among its myriad derivatives, 5-Nitrooxindole and its reduced counterpart, 5-aminooxindole, are two fundamental building blocks that have garnered significant attention. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their physicochemical properties, synthesis, reactivity, and biological activities to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a nitro group versus an amino group at the 5-position of the oxindole ring profoundly influences the molecule's electronic and physical characteristics. This is reflected in their differing physicochemical properties, which are crucial for predicting their behavior in biological systems and for guiding synthetic strategies.

PropertyThis compound5-Aminooxindole
Molecular Formula C₈H₆N₂O₃C₈H₈N₂O
Molecular Weight 178.14 g/mol [1]148.16 g/mol [2][3]
Appearance SolidDark Green to Brown Solid[2]
Melting Point Not available182-186 °C[2]
Boiling Point (Predicted) Not available416.8±45.0 °C[2]
pKa (Predicted) Not available13.91±0.20[2]
Solubility Not availableSlightly soluble in DMSO and Methanol[2]
LogP (Predicted) Not available1.268

Synthesis and Reactivity: A Comparative Overview

The synthetic pathways to this compound and 5-aminooxindole, along with their differential reactivity, are key considerations for their application in chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the nitration of an oxindole precursor. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

  • Materials: Oxindole, Fuming Nitric Acid, Sulfuric Acid, Ice, Water.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add oxindole to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the mixture at a low temperature for a specified period to allow for complete nitration.

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • The precipitated this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 5-Aminooxindole

5-Aminooxindole is most commonly synthesized by the reduction of this compound. This transformation is a crucial step in the synthesis of many bioactive molecules and can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of 5-Aminooxindole from this compound

  • Materials: this compound, Iron powder, Acetic Acid, Ethanol, Water.

  • Procedure:

    • Suspend this compound in a mixture of ethanol and water in a round-bottom flask.

    • Add iron powder and a catalytic amount of acetic acid to the suspension.

    • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, filter the hot mixture to remove the iron catalyst.

    • The filtrate is concentrated under reduced pressure to yield crude 5-aminooxindole.

    • The product can be purified by column chromatography or recrystallization.

Differential Reactivity

The distinct functional groups at the 5-position dictate the reactivity of these two molecules.

  • This compound: The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. The nitro group itself is susceptible to reduction, as demonstrated in the synthesis of 5-aminooxindole.

  • 5-Aminooxindole: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The primary amine functionality allows for a range of reactions, including diazotization followed by nucleophilic substitution, acylation, and alkylation, making it a versatile handle for further molecular elaboration. A prime example is the synthesis of 5-azidoindole from 5-aminoindole via a diazonium salt intermediate[4].

Comparative Biological Activity

While direct comparative studies on the biological activities of the parent this compound and 5-aminooxindole are limited in the available scientific literature, the extensive research on their derivatives provides valuable insights into their potential therapeutic applications.

This compound Derivatives: Anticancer and Antiviral Potential

Derivatives of 5-nitroindole have shown promise as anticancer agents. For instance, certain pyrrolidine-substituted 5-nitroindole compounds have been identified as ligands that bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and induction of cell-cycle arrest in cancer cells[5][6]. Furthermore, some 5-nitroindole-2,3-dione derivatives have been evaluated for their cytotoxicity against a panel of human tumor cell lines, with some compounds showing significant activity[7]. In the realm of antiviral research, 5-nitroindole ribonucleosides have been investigated as potential lethal mutagens against RNA viruses[8].

5-Aminooxindole Derivatives: Versatile Scaffolds for Drug Discovery

5-Aminooxindole serves as a crucial building block for a diverse array of bioactive molecules. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and anticancer agents[9]. For example, novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory pathways[10]. The amino group provides a convenient point for chemical modification, allowing for the generation of extensive libraries of compounds for screening in various disease models.

Due to the lack of direct comparative quantitative data for the parent compounds, the following table presents a conceptual comparison based on the activities of their respective derivatives.

FeatureThis compound Derivatives5-Aminooxindole Derivatives
Primary Therapeutic Areas Anticancer, AntiviralAnti-inflammatory, Anticancer
Known Mechanisms of Action G-quadruplex binding, CytotoxicityEnzyme inhibition (e.g., 5-lipoxygenase)
Reported IC50 Values Varies with the specific derivative and cell line.Varies with the specific derivative and target.

Modulation of Cellular Signaling Pathways

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several indole and oxindole derivatives have been shown to inhibit this pathway at various nodes[7][11][12][13][14][15][16][17][18][19]. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Oxindole Oxindole Derivatives Oxindole->Akt inhibit Oxindole->mTORC1 inhibit

Caption: Generalized PI3K/Akt/mTOR signaling pathway and potential inhibition by oxindole derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Oxindole derivatives have been reported to antagonize the MAPK/ERK signaling pathway, leading to reduced cancer cell infection and spread[20][21].

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Oxindole Oxindole Derivatives Oxindole->MEK inhibit Oxindole->ERK inhibit Synthesis_Workflow cluster_0 This compound Synthesis cluster_1 5-Aminooxindole Synthesis Start1 Oxindole Nitration Nitration (HNO3/H2SO4) Start1->Nitration Purification1 Purification (Filtration, Recrystallization) Nitration->Purification1 Product1 This compound Purification1->Product1 Start2 This compound Reduction Reduction (e.g., Fe/AcOH) Start2->Reduction Purification2 Purification (Filtration, Chromatography) Reduction->Purification2 Product2 5-Aminooxindole Purification2->Product2 Biological_Evaluation_Workflow Compound Test Compound (this compound or 5-Aminooxindole derivative) CellCulture Cancer Cell Lines Compound->CellCulture CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, SRB) CellCulture->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50 MechanismStudy Mechanism of Action Studies IC50->MechanismStudy WesternBlot Western Blot (Signaling Proteins) MechanismStudy->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismStudy->CellCycle Apoptosis Apoptosis Assay MechanismStudy->Apoptosis DataAnalysis Data Analysis & Conclusion WesternBlot->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis

References

Confirming 5-Nitrooxindole's Bioactivity: A Guide to Orthogonal Assays for Validating IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific biological activity of a compound is a critical step in the validation process. This guide provides a framework for utilizing orthogonal assays to robustly confirm the activity of 5-Nitrooxindole as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in immuno-oncology.

This document outlines a multi-assay approach, moving from direct enzymatic inhibition to cellular activity and target engagement. While specific quantitative data for this compound is not extensively available in the public domain, this guide will use the well-characterized and highly selective IDO1 inhibitor, Epacadostat (INCB024360), as a representative example to illustrate the expected data and experimental outcomes. This comparative approach provides a clear roadmap for the validation of novel IDO1 inhibitors like this compound.

The IDO1 Signaling Pathway and the Rationale for Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][3] This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.[4][5] Inhibitors of IDO1, such as this compound, aim to block this pathway, restore tryptophan levels, and reinvigorate the anti-tumor immune response.[6]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cells Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation T_Cell Effector T-Cells & NK Cells Immune_Suppression Immune Suppression Treg Regulatory T-Cells (Tregs) Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 inhibits Tryptophan_depletion->T_Cell suppresses Kynurenine_accumulation->T_Cell suppresses Kynurenine_accumulation->Treg promotes

IDO1 Signaling Pathway and Point of Inhibition.

Comparative Data for IDO1 Inhibition

To robustly confirm the activity of a putative IDO1 inhibitor, it is essential to generate data across multiple, mechanistically distinct assays. The following table presents representative data for the well-characterized IDO1 inhibitor, Epacadostat, which serves as a benchmark for the validation of new chemical entities like this compound.

Assay TypeTarget/SystemReadoutMetricEpacadostat ValueReference
Biochemical Assay Purified Recombinant Human IDO1N-formylkynurenine formationIC50~72 nM[4][7][8]
Cellular Assay IFN-γ stimulated HeLa cellsKynurenine productionIC50~7-12 nM[5][7]
Cellular Assay IFN-γ stimulated SKOV-3 cellsKynurenine productionIC50~18 nM[2][3]
Selectivity Assay Purified Recombinant TDOEnzymatic ActivitySelectivity>1000-fold vs. IDO1[4][5]
Target Engagement Live HeLa cellsThermal Stability ShiftEC50Data not availableN/A

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols can be adapted for the evaluation of this compound.

Primary Assay: Biochemical IDO1 Inhibition Assay

This assay directly measures the inhibition of purified recombinant IDO1 enzyme activity.

Principle: The enzymatic activity of IDO1 is determined by measuring the production of N'-formylkynurenine from the substrate L-tryptophan. The inhibitor's potency is quantified by its ability to reduce the rate of product formation.

Workflow:

Biochemical_Workflow start Start reagents Prepare Reagents: - Recombinant IDO1 - L-Tryptophan - Cofactors (Ascorbate, Methylene Blue) - this compound dilutions start->reagents plate Add to 96-well plate: 1. IDO1 Enzyme 2. This compound 3. Cofactors reagents->plate incubate1 Pre-incubate plate->incubate1 reaction Initiate reaction by adding L-Tryptophan incubate1->reaction incubate2 Incubate at 37°C reaction->incubate2 stop Stop reaction (e.g., with Trichloroacetic Acid) incubate2->stop measure Measure N'-formylkynurenine (Absorbance at 321 nm) stop->measure analyze Calculate % Inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for the biochemical IDO1 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors: 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[9] Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a fixed concentration of purified recombinant human IDO1 enzyme (e.g., 20 nM), and varying concentrations of this compound.[10]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a stock solution of L-tryptophan (e.g., final concentration of 400 µM).[9]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Detection: Monitor the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.[10][11]

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value using non-linear regression.

Orthogonal Assay 1: Cell-Based IDO1 Inhibition Assay

This assay confirms the activity of the compound in a more physiologically relevant cellular context.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The ability of this compound to penetrate the cell membrane and inhibit intracellular IDO1 activity is measured by the reduction of kynurenine secreted into the cell culture medium.[12][13]

Workflow:

Cellular_Workflow start Start seed_cells Seed HeLa or SKOV-3 cells in a 96-well plate start->seed_cells adhere Incubate for 24h to allow adherence seed_cells->adhere induce_treat Add IFN-γ to induce IDO1 and varying concentrations of This compound adhere->induce_treat incubate_24h Incubate for 24-48h induce_treat->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant detect_kyn Detect Kynurenine: 1. Add TCA to hydrolyze N-formylkynurenine 2. Add Ehrlich's reagent collect_supernatant->detect_kyn measure Measure absorbance at 480 nm detect_kyn->measure analyze Calculate % Inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture HeLa or SKOV-3 cells in appropriate media (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[9][14]

  • IDO1 Induction and Treatment: Replace the medium with fresh medium containing a final concentration of 10-100 ng/mL of human IFN-γ to induce IDO1 expression.[13] Concurrently, add serial dilutions of this compound. Include appropriate controls (no cells, cells with IFN-γ but no inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Kynurenine Detection: a. Collect the cell culture supernatant. b. Add trichloroacetic acid (TCA) to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9] c. Centrifuge to remove precipitated proteins. d. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[13] e. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[13]

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the percentage of inhibition for each concentration of this compound and determine the cellular IC50 value.

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This biophysical assay provides direct evidence of target binding within intact cells.

Principle: The binding of a ligand (e.g., this compound) to its target protein (IDO1) generally increases the protein's thermal stability. CETSA measures this change in stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the remaining soluble IDO1.[15][16][17]

Workflow:

CETSA_Workflow start Start treat_cells Treat cell suspension with This compound or vehicle start->treat_cells aliquot Aliquot cell suspension into PCR tubes treat_cells->aliquot heat Heat aliquots at a range of different temperatures aliquot->heat cool Cool on ice heat->cool lyse Lyse cells (e.g., freeze-thaw cycles) cool->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant quantify Quantify soluble IDO1 (e.g., Western Blot, ELISA) collect_supernatant->quantify analyze Plot % soluble IDO1 vs. Temperature to generate melt curves quantify->analyze end End analyze->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat cultured cells (e.g., HeLa or a cell line overexpressing IDO1) with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells using methods such as freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble IDO1 using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble IDO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the IDO1 protein. An isothermal dose-response can also be performed at a fixed temperature to determine an EC50 for target engagement.

Logical Framework for Orthogonal Assay Validation

The use of these mechanistically distinct assays provides a robust and logical framework for confirming the activity of this compound as a specific IDO1 inhibitor.

Logic_Framework hypothesis Hypothesis: This compound is a specific IDO1 inhibitor biochemical Biochemical Assay: Inhibits purified IDO1 enzyme? hypothesis->biochemical cellular Cellular Assay: Inhibits IDO1 in intact cells? (Cell Permeable) biochemical->cellular Yes rejection Re-evaluate or Reject Hypothesis biochemical->rejection No cetsa CETSA: Directly binds to and stabilizes IDO1 in cells? cellular->cetsa Yes cellular->rejection No selectivity Selectivity Assay: Does not inhibit related enzymes (e.g., TDO)? cetsa->selectivity Yes cetsa->rejection No confirmation Confirmation: High confidence in this compound as a specific, cell-active IDO1 inhibitor selectivity->confirmation Yes selectivity->rejection No

Logical progression for validating IDO1 inhibitors.

By following this multi-faceted approach, researchers can confidently establish the on-target activity of this compound, providing a solid foundation for further preclinical and clinical development.

References

Unveiling the Target Engagement of 5-Nitrooxindole: A Comparative Analysis with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the precise identification of a compound's molecular target is a critical step in validating its therapeutic potential. This guide provides a comprehensive comparative analysis of 5-Nitrooxindole, a molecule of interest, alongside established kinase inhibitors that share its core oxindole scaffold. While the definitive molecular target of this compound remains a subject of ongoing investigation, its structural similarity to a class of potent kinase inhibitors suggests a plausible mechanism of action centered on the inhibition of protein kinases, key regulators of cellular processes frequently dysregulated in disease.

This document serves as a resource for researchers, scientists, and drug development professionals, offering a comparative look at this compound and its potential therapeutic context. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows, we aim to facilitate a deeper understanding of this compound and guide future research efforts.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential activity of this compound, we compare it with three well-characterized oxindole-based kinase inhibitors: Sunitinib, SU6668, and GW5074. These compounds are known to target a range of protein kinases, playing crucial roles in cellular signaling.

CompoundTarget Kinase(s)IC50 (nM)
This compound Hypothesized: Protein Kinases (e.g., RTKs, Raf)Data Not Available
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[1][2][3][4]VEGFR2: 2.4; PDGFRβ: 0.06 (μM)[5]
SU6668 (Orantinib) VEGFRs, PDGFRβ, FGFR1, c-Kit[6][7][8]PDGFRβ: 0.06 (μM); VEGFR2: 2.4 (μM); FGFR1: 3.0 (μM)[5]
GW5074 c-Raf[9][10][11][12]9[10][11][12]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for comparator compounds are sourced from published literature and databases.

Experimental Protocols for Target Engagement

To rigorously assess the interaction of a compound with its putative target, a variety of experimental techniques can be employed. Below are detailed protocols for two key assays in target engagement studies: a general kinase inhibition assay and the Cellular Thermal Shift Assay (CETSA).

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Objective: To verify the binding of a test compound to its target protein within intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to depict a hypothetical signaling pathway and a standard experimental procedure.

G cluster_0 Receptor Tyrosine Kinase Signaling cluster_1 Intracellular Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Ras Ras RTK->Ras Activates Oxindole Oxindole Inhibitor (e.g., this compound) Oxindole->RTK Inhibits Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of an oxindole-based compound.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense Reagents into 96-well Plate A->B C Incubate at 30°C B->C D Add Detection Reagent (e.g., ADP-Glo) C->D E Measure Luminescence D->E F Data Analysis: - Plot Inhibition vs. [Compound] - Calculate IC50 E->F

Caption: Workflow for a typical biochemical kinase inhibition assay.

References

5-Nitrooxindole: Unveiling a Selective Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective molecular inhibitors is paramount in advancing targeted therapies. This guide provides a comparative analysis of 5-Nitrooxindole, focusing on its potential as a selective inhibitor. Due to the limited publicly available data directly validating a specific biological target for this compound, this guide will focus on the known biological activities of the broader class of nitro-containing indole compounds and outline the established methodologies for inhibitor validation.

While specific quantitative data for this compound's direct molecular target remains elusive in current literature, the broader family of nitro- and oxindole-containing compounds has been investigated for a range of biological activities. These activities often stem from the ability of the nitro group to participate in redox reactions within cells, potentially leading to the inhibition of various enzymes through the oxidation of essential protein thiols.

Potential Mechanisms and Pathways

The oxindole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, including kinases, phosphatases, and other enzymes. The addition of a nitro group can significantly alter the electronic properties of the molecule, influencing its binding affinity and reactivity. A potential, though unconfirmed, mechanism of action for this compound could involve the modulation of signaling pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis.

To illustrate a generalized experimental approach for validating a novel inhibitor like this compound, consider the following workflow:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation phenotypic_screening Phenotypic Screening (e.g., anti-proliferative assay) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identified Hit putative_target Identification of Putative Target(s) target_deconvolution->putative_target Protein Pulldown biochemical_assay Biochemical Assay (e.g., enzyme activity assay) putative_target->biochemical_assay binding_assay Direct Binding Assay (e.g., SPR, ITC) biochemical_assay->binding_assay Confirmation of Inhibition selectivity_panel Selectivity Profiling (e.g., kinase panel) binding_assay->selectivity_panel Determine Specificity target_engagement Cellular Target Engagement (e.g., CETSA, DARTS) selectivity_panel->target_engagement pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis Confirm Target Interaction in Cells functional_assay Cell-based Functional Assay (e.g., apoptosis, cytokine release) pathway_analysis->functional_assay Elucidate Cellular MOA

Caption: A generalized workflow for the validation of a selective inhibitor.

Comparative Data: A Hypothetical Scenario

To provide a framework for comparison, the following table illustrates how quantitative data for this compound could be presented alongside known inhibitors, assuming a hypothetical target, "Kinase X," was identified.

CompoundTargetIC50 (nM) [Kinase X Assay]IC50 (nM) [Kinase Y Assay]Cell Proliferation (GI50, µM) [Cell Line A]
This compound Kinase XData not availableData not availableData not available
Inhibitor A (Known Selective)Kinase X15>10,0000.5
Inhibitor B (Known Broad-Spectrum)Multiple Kinases501500.1

Experimental Protocols

The validation of a selective inhibitor relies on a series of well-defined experimental protocols. Below are methodologies for key experiments that would be essential in characterizing the inhibitory activity of this compound.

Biochemical Kinase Assay
  • Objective: To determine the in vitro potency of this compound against a purified kinase.

  • Methodology:

    • A reaction mixture containing purified recombinant Kinase X, a specific peptide substrate, and ATP is prepared in a suitable buffer.

    • This compound is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ATP detection or radioisotope incorporation).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of this compound to its target protein within intact cells.

  • Methodology:

    • Intact cells are treated with either vehicle control or varying concentrations of this compound.

    • The cells are then heated to a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

    • Ligand binding is indicated by a shift in the melting temperature of the target protein.

Western Blot Analysis for Pathway Modulation
  • Objective: To assess the effect of this compound on downstream signaling pathways.

  • Methodology:

    • Cells are treated with this compound at various concentrations for a specified time.

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of downstream signaling proteins.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Logical Framework for Selectivity Assessment

The determination of selectivity is a critical step in inhibitor validation. The following diagram illustrates the logical process for assessing the selectivity of a compound like this compound.

G start Potent Hit Identified (e.g., this compound) primary_screen Primary Target Assay (e.g., Kinase X IC50) start->primary_screen off_target_screen Broad Selectivity Panel (e.g., >100 Kinases) primary_screen->off_target_screen Potency Confirmed cellular_phenotype Cellular Phenotypic Assay (e.g., Anti-proliferation) off_target_screen->cellular_phenotype non_selective Non-Selective or Off-Target Effects off_target_screen->non_selective Multiple Hits on_target_pathway On-Target Pathway Analysis (e.g., p-Substrate Levels) cellular_phenotype->on_target_pathway off_target_pathway Off-Target Pathway Analysis (e.g., Unrelated Signaling) on_target_pathway->off_target_pathway Correlates with Potency selective_inhibitor Selective Inhibitor off_target_pathway->selective_inhibitor No Significant Off-Target Pathway Modulation off_target_pathway->non_selective Significant Off-Target Pathway Modulation

Caption: A decision-making flowchart for evaluating inhibitor selectivity.

Benchmarking 5-Nitrooxindole Against Clinical Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the 5-Nitrooxindole Scaffold in Kinase Inhibition

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and investigational drugs. Its rigid, planar structure provides a versatile platform for designing inhibitors that can target the ATP-binding site of various protein kinases. The substitution pattern on the oxindole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

While direct experimental data on the kinase inhibitory profile of the parent compound, this compound, is not extensively available in the public domain, the well-documented activity of its derivatives suggests a strong potential for targeting key kinases implicated in cancer. Notably, substitutions at the C5 position of the oxindole ring have been shown to be critical for potent kinase inhibition. For instance, the FDA-approved drug Sunitinib, an oxindole derivative, features a substitution at this position and exhibits potent multi-kinase inhibitory activity.

This guide provides a comparative analysis of this compound's potential target space by examining the performance of established clinical kinase inhibitors that share a similar structural scaffold or target kinases commonly associated with oxindole derivatives. We will benchmark the performance of three prominent multi-targeted tyrosine kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. This guide will present their inhibitory profiles, detail the experimental protocols used to generate such data, and visualize the relevant biological pathways and experimental workflows.

Comparative Analysis of Clinical Kinase Inhibitors

The following tables summarize the in vitro potency (IC50 values) of Sunitinib, Sorafenib, and Pazopanib against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Profile of Sunitinib, Sorafenib, and Pazopanib (IC50, nM)
Kinase TargetSunitinib (nM)Sorafenib (nM)Pazopanib (nM)
VEGFR1 (Flt-1) Ki = 2[1]26[2]10[3][4]
VEGFR2 (KDR/Flk-1) 80[5][6]90[2][7][8]30[3][4]
VEGFR3 (Flt-4) Ki = 17[1]20[2][7][8]47[3][4]
PDGFRβ 2[5][6]57[2][7][8]84[3]
c-Kit Ki = 4[1]68[2][7][8]140[3]
B-Raf -22[7][8]-
Raf-1 -6[2][7][8]-
FGFR1 -580[8]74[3]
Flt-3 Ki = 250 (WT)[5]58[8]-

Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition

The primary mechanism of action for these inhibitors is the blockade of receptor tyrosine kinase (RTK) signaling pathways crucial for tumor angiogenesis and proliferation. The diagram below illustrates the inhibition of the VEGFR and PDGFR signaling cascades.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Inhibitor This compound (potential) Sunitinib Sorafenib Pazopanib Inhibitor->VEGFR Inhibitor->PDGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Figure 1: Inhibition of VEGFR and PDGFR signaling pathways.
Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Serial Dilution of This compound C 3. Add Kinase, Substrate, and Inhibitor to Plate A->C B 2. Prepare Kinase, Substrate, and ATP Solution B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at Room Temperature D->E F 6. Add Luminescence Reagent (e.g., ADP-Glo™) E->F G 7. Incubate to Stabilize Signal F->G H 8. Measure Luminescence G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

Figure 2: Workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Specific peptide substrate

  • Test compound (this compound or clinical inhibitor)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound. Include wells with DMSO only as a positive control (100% kinase activity) and wells without kinase as a negative control (background).

  • Kinase Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the luminescent reagent (e.g., ADP-Glo™ Reagent) according to the manufacturer's protocol.[9][10] This typically involves a two-step process to first deplete the remaining ATP and then convert the ADP to a luminescent signal.[10]

  • Luminescence Measurement: After a final incubation period to stabilize the luminescent signal, measure the light output using a plate reader.[11][12]

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity.[12] Normalize the data to the positive and negative controls. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HUVEC, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Kinase Inhibition

Objective: To determine the effect of a test compound on the phosphorylation status of a target kinase and its downstream effectors in a cellular context.

Materials:

  • Cancer cell line

  • Test compound

  • Growth factors (e.g., VEGF, PDGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins, e.g., p-VEGFR2, VEGFR2, p-AKT, AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency, serum-starve them, and then pre-treat with the test compound at various concentrations for a specified time. Stimulate the cells with a growth factor to induce kinase activation.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. The level of kinase inhibition is determined by the reduction in the phosphorylated protein signal relative to the total protein and the loading control.

Conclusion

While direct experimental evidence for the kinase inhibitory profile of this compound is lacking, its structural similarity to known kinase inhibitors, particularly those with substitutions at the C5 position of the oxindole ring, suggests its potential as a kinase inhibitor. The comparative data provided for the clinically approved multi-targeted inhibitors Sunitinib, Sorafenib, and Pazopanib offer a robust benchmark for the VEGFR and PDGFR families of kinases, which are likely targets for oxindole-based compounds. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to evaluate the efficacy of novel compounds like this compound and compare their performance against established clinical agents. Further investigation into the specific kinase targets and potency of this compound is warranted to fully elucidate its therapeutic potential.

References

Independent Verification of 5-Nitrooxindole's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide will focus on providing a framework for the evaluation of 5-Nitrooxindole by presenting the biological activities of structurally similar and functionally relevant compounds. This comparative context will enable researchers to better position future studies on this compound and to design experiments for its independent verification. We will detail the established biological effects of these alternatives, including their anticancer, anti-inflammatory, and antimicrobial properties, and provide standardized experimental protocols that can be adapted for the evaluation of this compound.

Alternatives to this compound and Their Established Biological Activities

The following sections detail the biological effects of compounds structurally related to this compound, for which quantitative data is available.

Anticancer Activity

Derivatives of the oxindole core structure have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Oxindole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)<0.01[1]
HL-60(TB) (Leukemia)0.50[1]
MOLT-4 (Leukemia)0.66[1]
5-Fluoro-2-oxindole derivative (3d)α-glucosidase inhibition assay49.89[2]
5-Fluoro-2-oxindole derivative (3f)α-glucosidase inhibition assay35.83[2]
5-Fluoro-2-oxindole derivative (3i)α-glucosidase inhibition assay56.87[2]
Acarbose (Reference)α-glucosidase inhibition assay569.43[2]
Anti-inflammatory Activity

Oxindole derivatives have also been investigated for their potential to modulate inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity of Oxindole and Indole Derivatives

CompoundAssayIC50 (µM)Reference
Ursolic Acid (UA)Nitric Oxide (NO) Inhibition in RAW 264.7 cells17.5[3]
UA-1 (Indole derivative of Ursolic Acid)Nitric Oxide (NO) Inhibition in RAW 264.7 cells2.2[3]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-2 Inhibition0.74[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2 Inhibition0.69[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2 Inhibition0.18[4]
Antimicrobial Activity

The antimicrobial potential of nitro-containing heterocyclic compounds has been a subject of interest in drug discovery.

Table 3: Comparative Antimicrobial Activity of Nitro-Containing Compounds

CompoundMicroorganismMIC (µg/mL)Reference
5-nitroindazole derivative (8)Trichomonas vaginalis10[5]
5-nitroindazole derivative (10)Trichomonas vaginalis10[5]
5-nitroindazole derivative (11)Trichomonas vaginalis10[5]

Experimental Protocols for Biological Verification

The following are detailed methodologies for key experiments that can be employed to independently verify the biological effects of this compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity (cell growth inhibition) against cancer cell lines.[1]

Protocol:

  • Cell Plating: Plate cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add various concentrations of the test compound (e.g., this compound) and a positive control to the wells. Incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Visualization

Understanding the molecular mechanisms underlying the biological effects of a compound is crucial. While specific signaling pathways for this compound are yet to be elucidated, related compounds have been shown to modulate key cellular signaling cascades. For instance, some indole derivatives are known to influence the NF-κB and MAPK signaling pathways, which are central to inflammation and cancer.

The following diagrams illustrate a hypothetical workflow for investigating the effect of this compound on a generic signaling pathway and a potential inflammatory signaling cascade.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell Line Cell Line Treatment with this compound Treatment with this compound Cell Line->Treatment with this compound Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction RNA Extraction RNA Extraction Treatment with this compound->RNA Extraction Cell Viability Assay Cell Viability Assay Treatment with this compound->Cell Viability Assay Western Blot Western Blot Protein Extraction->Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Gene Expression Analysis Gene Expression Analysis RT-qPCR->Gene Expression Analysis

Caption: Experimental workflow for investigating the molecular effects of this compound.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK potential inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Safety Operating Guide

Proper Disposal of 5-Nitrooxindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 5-Nitrooxindole, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document outlines a step-by-step operational plan for the handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound, like many nitroaromatic compounds, should be handled with care. While not classified as explosive, many nitro compounds are toxic and can be absorbed through the skin.[1] It is crucial to assume that any new or unfamiliar compound is toxic and to minimize exposure.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles should be worn.[1]

  • Gloves: Chemically resistant gloves are essential. Given the nature of the compound, neoprene, butyl, or viton gloves are recommended. Heavy-duty nitrile gloves may also be acceptable for incidental contact.[1]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.[1]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Characterization and Segregation

Proper segregation of chemical waste is the foundational step for safe and compliant disposal.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste. While a specific RCRA (Resource Conservation and Recovery Act) code for this compound is not explicitly listed, it may fall under codes for toxic and/or reactive wastes depending on its specific characteristics and any other chemicals present in the waste stream. For instance, nitrobenzene carries the RCRA waste code D036.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for precise waste classification.

  • Waste Stream Segregation: Do not mix this compound waste with non-hazardous waste. It is also critical to segregate it from incompatible materials. As a general rule for nitro compounds, avoid mixing with strong oxidizing agents, bases, and reducing agents unless part of a specific, validated neutralization protocol.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed through your institution's hazardous waste program, which utilizes licensed hazardous waste disposal services. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3]

Step 1: Container Selection and Labeling

  • Container Selection: Use a chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.

  • Labeling: All hazardous waste containers must be properly labeled from the moment waste is first added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents in the waste, including solvents.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The appropriate hazard pictograms (e.g., irritant, toxic).

Step 2: Waste Accumulation

  • Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable labware (such as pipette tips and gloves) in a designated, properly labeled solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, properly labeled liquid hazardous waste container.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[4] Keep containers closed at all times except when adding waste.[3][5]

Step 3: Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, sand, or a spill pad.

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for cleanup.

All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Step 4: Requesting Waste Pickup

Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a request for waste pickup through your EHS department. Do not move hazardous waste containers outside of your laboratory.

Decontamination of Glassware and Equipment

  • Initial Rinse: Glassware and equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. This initial rinsate must be collected and disposed of as liquid hazardous waste.

  • Washing: After the initial rinse, the glassware can typically be washed with soap and water.

  • Empty Container Disposal: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE)
Eye ProtectionANSI Z87.1 compliant safety glasses or goggles[1]
Hand ProtectionChemically resistant gloves (neoprene, butyl, or viton recommended)[1]
Body ProtectionFlame-resistant laboratory coat[1]
Waste Handling and Storage
Waste Container MaterialHigh-Density Polyethylene (HDPE) or GlassGeneral Laboratory Safety
Maximum Accumulation TimeTypically 90 days (consult institutional policy)General Hazardous Waste Regulations
Spill Cleanup
Absorbent MaterialInert material (vermiculite, sand)General Laboratory Safety

Experimental Protocols

As of the date of this publication, no widely accepted and validated protocol for the chemical neutralization of this compound at the laboratory scale for disposal purposes has been identified in the reviewed literature. Therefore, in-lab chemical treatment of this compound waste is not recommended. The primary and accepted disposal method is collection and transfer to a licensed hazardous waste facility.

This compound Disposal Workflow

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat start->ppe hood Work in a Chemical Fume Hood start->hood waste_gen Generate this compound Waste (Solid or Liquid) hood->waste_gen container Select Compatible, Labeled Hazardous Waste Container waste_gen->container spill Spill Occurs waste_gen->spill segregate Segregate from Incompatible Wastes container->segregate collect Collect Waste in Closed Container in Satellite Accumulation Area segregate->collect full Container Full or Max Accumulation Time Reached? collect->full full->collect No request_pickup Request Waste Pickup from EHS full->request_pickup Yes ehs_disposal EHS Manages Disposal via Licensed Hazardous Waste Vendor request_pickup->ehs_disposal assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Absorb with Inert Material assess_spill->small_spill Small large_spill Large Spill: Evacuate and Call EHS assess_spill->large_spill Large collect_spill_waste Collect Spill Debris as Hazardous Waste small_spill->collect_spill_waste collect_spill_waste->container

Caption: Workflow for the proper disposal of this compound.

References

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